Technical Documentation Center

1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
  • CAS: 1006876-25-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Acid Dissociation Constant (pKa) of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs fundamental characteristics such as aqueous solubility, lipophilicity, membrane permeability, and protein binding, all of which are decisive for a molecule's therapeutic efficacy and viability. This guide provides an in-depth analysis of the pKa of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, a molecule with structural motifs relevant to modern medicinal chemistry. While no experimentally determined pKa for this specific molecule is publicly available, this document synthesizes theoretical principles, computational predictions, and established experimental protocols to provide a comprehensive framework for its determination and interpretation. We will explore the structural rationale for its acidity, present computationally predicted pKa values, and detail the gold-standard methodologies for empirical measurement, ensuring scientific rigor and practical applicability for researchers in the field.

Theoretical Analysis: Molecular Structure and its Influence on Acidity

The acidity of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is a composite of the electronic effects exerted by its distinct structural components. A thorough analysis of these components allows for a reasoned estimation of its pKa.

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group responsible for proton donation.

  • Substituted Phenyl Ring: The phenyl ring is substituted with two electron-withdrawing halogen atoms, a chloro group and a fluoro group, at the ortho positions (2- and 6-).

    • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group through the sigma bonds, stabilizing the resulting conjugate base (carboxylate anion).[1][2] This stabilization of the anion shifts the equilibrium towards dissociation, thereby increasing the acidity and lowering the pKa value.[1] The effect is most pronounced at the ortho position.[3]

    • Resonance Effect (+R): Fluorine, and to a lesser extent chlorine, can donate a lone pair of electrons into the aromatic system, a phenomenon known as the +R or +M effect.[3][4] This effect pushes electron density towards the carboxylate group, which would destabilize the conjugate base and decrease acidity. However, for halogens, the inductive (-I) effect is generally considered to dominate over the resonance (+R) effect in influencing the acidity of benzoic acids.[4]

  • Cyclopropyl Ring: The cyclopropyl group attached directly to the phenyl ring also modulates acidity. While alkyl groups are typically electron-donating, the cyclopropyl ring has unique electronic properties due to its high degree of s-character in its C-C bonds, making it behave somewhat like an electron-releasing group in some contexts, which can slightly decrease acidity.[5]

Synthesis of Effects: The dominant influence on the acidity of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is expected to be the strong, dual electron-withdrawing inductive effects of the ortho-chloro and ortho-fluoro substituents. These effects should significantly stabilize the carboxylate anion, leading to a pKa value substantially lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2) and even lower than 2-chlorobenzoic acid (pKa ≈ 2.90) or 2-fluorobenzoic acid (pKa ≈ 3.27).[3]

Computational pKa Prediction

In the absence of experimental data, in-silico methods provide valuable initial estimates of a molecule's pKa. These predictions are derived from algorithms that correlate structural features with known acidity data or from quantum mechanical calculations.[6][7][8]

Prediction Source Predicted pKa Methodology
Chemicalize2.53 (most acidic)Based on a large database of chemical structures and experimental pKa values.
Molbase2.53 ± 0.20Utilizes a Quantitative Structure-Property Relationship (QSPR) model.

These computational tools predict a pKa of approximately 2.53, indicating a significantly stronger acid than benzoic acid, which aligns with our theoretical analysis of the powerful electron-withdrawing effects of the halogen substituents.

Experimental Determination of pKa

While computational predictions are useful, the definitive determination of a pKa value requires empirical measurement. The following sections detail the principles and protocols for two universally accepted, high-precision methods.

Method 1: Potentiometric Titration

Potentiometric titration is considered a gold-standard method due to its accuracy and direct measurement of pH changes.[9][10] The method involves the stepwise addition of a titrant (a strong base, like NaOH) to a solution of the analyte (the weak acid) and monitoring the resulting pH change with a calibrated electrode.[9][11]

Causality Behind Experimental Choices:

  • Solvent System: The analyte's low aqueous solubility may necessitate the use of a co-solvent like methanol or DMSO.[9] It is crucial to perform titrations at several co-solvent concentrations and extrapolate the results back to 0% organic solvent to determine the aqueous pKa.[9]

  • Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is essential to ensure that the activity coefficients of the ions remain stable, leading to more accurate and reproducible measurements.[10][12]

  • Inert Atmosphere: Purging the solution with nitrogen gas removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the target compound, especially in neutral to high pH ranges.[10][12]

Self-Validating System: The trustworthiness of the data is ensured by:

  • Electrode Calibration: Pre-calibration of the pH electrode with at least three standard, traceable buffers (e.g., pH 4, 7, and 10) is mandatory.[12]

  • Titration Curve Analysis: The pKa is determined at the half-equivalence point, where the pH is equal to the pKa.[12] This point is the midpoint of the buffer region on the titration curve, which provides a clear and verifiable inflection point.[9][12]

  • Blank Titration: Titrating the solvent system without the analyte allows for correction of any background effects.[9]

Experimental Protocol: Potentiometric Titration

  • Preparation: a. Calibrate the pH meter using standard aqueous buffers (pH 4.00, 7.00, 10.00).[12] b. Prepare a 0.1 M solution of carbonate-free sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).[12] c. Prepare a stock solution of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid at a known concentration (e.g., 1-10 mM) in an appropriate co-solvent/water mixture.[10][12] Ensure the final concentration is above the method's lower limit of ~10⁻⁴ M.[9][11] d. Add a background electrolyte, such as KCl, to a final concentration of 0.15 M.[10][12]

  • Titration: a. Place a known volume of the analyte solution in a thermostatted vessel on a magnetic stirrer. b. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂.[10][12] c. Immerse the calibrated pH electrode and the titrant delivery tube into the solution. d. Add the 0.1 M NaOH titrant in small, precise increments. e. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: a. Plot the recorded pH values against the volume of NaOH added to generate a titration curve. b. Determine the equivalence point (the point of maximum slope on the curve). c. The pH at the volume of titrant corresponding to half the equivalence point volume is the pKa of the acid.[12]

Workflow Visualization: Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH Electrode (pH 4, 7, 10 Buffers) P2 Prepare Analyte Solution (1-10 mM in co-solvent) P1->P2 P3 Add Ionic Strength Adjuster (e.g., 0.15 M KCl) P2->P3 T1 Purge with N2 (Remove CO2) P3->T1 T2 Titrate with NaOH (Incremental Additions) T1->T2 T3 Record pH vs. Volume T2->T3 A1 Plot pH vs. Volume (Generate Titration Curve) T3->A1 A2 Determine Equivalence Point (Inflection Point) A1->A2 A3 Calculate Half-Equivalence Point A2->A3 A4 Determine pKa (pKa = pH at 1/2 Eq. Point) A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and particularly advantageous for compounds with low solubility or high potency, requiring much lower concentrations (down to 10⁻⁶ M) than titration.[9][13] It relies on the principle that the UV-Vis absorbance spectrum of a molecule containing a chromophore (in this case, the substituted phenyl ring) changes as it ionizes.[13][14]

Causality Behind Experimental Choices:

  • Buffer Series: A series of buffers with precisely known, stable pH values spanning the expected pKa (e.g., pH 1 to 4) is required. The accuracy of the pKa is directly dependent on the accuracy of the buffer pH values.[15]

  • Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the protonated (acid) and deprotonated (conjugate base) forms is maximal, ensuring the highest signal-to-noise ratio.[14]

  • Constant Concentration: Maintaining a constant total analyte concentration across all buffers is critical to ensure that changes in absorbance are due solely to pH-dependent ionization.[14]

Self-Validating System:

  • Isosbestic Points: When the spectra at all pH values are overlaid, the presence of one or more sharp isosbestic points (wavelengths where the absorbance does not change with pH) is a strong indicator of a clean, two-state equilibrium between the acid and its conjugate base.[15]

  • Data Fitting: The absorbance vs. pH data is fitted to the Henderson-Hasselbalch equation. A good fit with a low residual error validates the quality of the data and the resulting pKa value.[14]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation: a. Prepare a series of aqueous buffers with known, stable pH values spanning the expected pKa range (e.g., from pH 1.5 to 4.5 in 0.2-0.5 pH unit increments).[16] b. Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO).[13] c. Prepare a set of solutions for measurement by adding a small, identical aliquot of the stock solution to each buffer, ensuring the final concentration is constant and provides an absorbance reading in the optimal range (0.3-1.0 AU).[13][16]

  • Measurement: a. Record the full UV-Vis spectrum (e.g., 200-400 nm) for the analyte in each buffer solution against a buffer-only blank. b. Identify the analytical wavelength (λ_max) where the absorbance difference between the fully protonated and fully deprotonated forms is greatest.

  • Data Analysis: a. Plot the absorbance at the chosen λ_max against the pH of the buffers. b. Fit the resulting sigmoidal curve to the appropriate form of the Henderson-Hasselbalch equation. c. The pH at the inflection point of the curve is the pKa of the compound.[16]

Workflow Visualization: UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Series of Buffers (Spanning expected pKa) P2 Prepare Analyte Samples (Constant concentration in each buffer) P1->P2 M1 Record UV-Vis Spectrum for each sample P2->M1 M2 Overlay Spectra & Identify Isosbestic Points M1->M2 M3 Select Analytical Wavelength (λmax) M2->M3 A1 Plot Absorbance at λmax vs. pH M3->A1 A2 Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) A1->A2 A3 Determine pKa (Inflection Point of Curve) A2->A3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

For 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, theoretical analysis and computational predictions converge on an estimated pKa of approximately 2.53. This value reflects a strong acidic character, driven primarily by the potent inductive electron-withdrawing effects of the ortho-chloro and -fluoro substituents. While these predictions provide a valuable starting point for drug design and development, they must be substantiated by empirical data. The protocols for potentiometric titration and UV-Vis spectrophotometry outlined in this guide represent robust, high-precision methods for obtaining a definitive experimental pKa. The rigorous application of these techniques, grounded in an understanding of their underlying chemical principles, is indispensable for generating the high-quality, trustworthy data required to advance pharmaceutical research.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • How to measure pKa by UV-vis spectrophotometry. Chemagination.

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.

  • Development of Methods for the Determination of pKa Values. Molecules.

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.

  • UV-Vis Spectrometry, pKa of a dye. University of Massachusetts Lowell.

  • cyclopropylbenzoic acid is 4.45 . Is cyclopropylbenzene likely to be more reactive or less reactive than benzene toward electrophilic bromination? Explain. Vaia.

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry.

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange.

  • Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Quora.

  • Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. R Discovery.

  • Acid dissociation constant pKa of some carboxylic acids: correlation between experimental and theoretical values using density functional theory and QSPR. Australian Journal of Basic and Applied Sciences.

  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate.

  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv.

  • Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society.

  • Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

Chemical Context and Structural Rationale In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 100...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Structural Rationale

In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0)[1] is a highly specialized building block utilized to introduce severe conformational restriction into active pharmaceutical ingredients (APIs).

The causality behind studying its crystal structure lies in the interplay between its structural elements:

  • Conformational Lock: The cyclopropane ring restricts the rotational degrees of freedom of the carboxylic acid relative to the phenyl ring. This strategy is frequently employed to induce alternative, high-affinity binding modes in enzyme inhibitors (such as BACE1 or ELOVL1 inhibitors)[2].

  • Steric and Electronic Asymmetry: The phenyl ring is substituted with an ortho-chlorine (van der Waals radius ~1.75 Å) and an ortho-fluorine (~1.47 Å). This extreme steric asymmetry forces the phenyl ring out of coplanarity with the cyclopropane bisecting plane to minimize steric clash with the cyclopropyl methylene protons.

X-ray diffraction (XRD) is the only analytical technique capable of definitively mapping this out-of-plane dihedral angle and the resulting 3D vector of the carboxylic acid group.

Logic N1 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid N2 ortho-Halogen Steric Clash (Cl vs F asymmetry) N1->N2 N3 Cyclopropane Ring (Conformational Lock) N1->N3 N5 Carboxylic Acid Dimerization (R2,2(8) H-Bond Motif) N1->N5 Intermolecular H-Bonding N4 Dihedral Angle Offset (Phenyl out-of-plane) N2->N4 Steric Repulsion N3->N4 Rigid Scaffold N6 3D Crystal Packing (Centrosymmetric Space Group) N4->N6 N5->N6 Lattice Formation

Fig 1: Logical relationship between molecular structure, conformation, and crystal packing.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure trustworthiness, crystallographic protocols must be self-validating. The following methodology details the causal reasoning behind each experimental choice for analyzing heavily halogenated organic scaffolds.

Step 1: Crystallization Strategy
  • Protocol: Dissolve 50 mg of the compound (>99% purity) in 1 mL of ethyl acetate. Slowly layer 3 mL of n-hexane over the solution in a crystallization tube. Pierce the cap with a narrow needle and allow for slow evaporation at 20 °C over 7 days.

  • Causality: Ethyl acetate provides high solubility, while non-polar n-hexane acts as an antisolvent. Slow evaporation allows the system to gently cross the supersaturation curve, promoting the nucleation of a single macroscopic crystal rather than a microcrystalline powder. The absence of strong hydrogen-bond donors (like methanol) prevents solvent molecules from disrupting the native carboxylic acid dimers.

Step 2: Data Collection
  • Protocol: Select a transparent, block-shaped crystal (e.g., 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream. Collect data using a diffractometer equipped with a Mo-Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering during flash-cooling. Mo-Kα radiation is specifically chosen over Cu-Kα to minimize X-ray absorption effects caused by the heavy chlorine atom. Operating at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for resolving the positional disorder frequently associated with terminal fluorine atoms.

Step 3: Structure Solution and Refinement
  • Protocol: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing via SHELXT and refine the structure by full-matrix least-squares on F2 using SHELXL [3]. Manage the workflow using the Olex2 graphical user interface[4].

  • Causality: Refinement on F2 ensures that all collected data (including weak, negative-intensity reflections) are utilized, maximizing the precision of the carbon-halogen bond lengths. The structural model is self-validated by the convergence of the least-squares refinement ( R1​<0.05 ) and a featureless residual electron density map ( Δρmax​<0.5 e/A˚3 ).

Step 4: Bulk Validation via Powder X-Ray Diffraction (PXRD)
  • Protocol: Lightly grind the bulk synthesized powder and load it onto a zero-background silicon holder. Collect PXRD data from 5° to 40° 2θ using Cu-Kα radiation. Overlay the experimental pattern with the simulated pattern generated from the SCXRD .cif file.

  • Causality: SCXRD characterizes a single crystal, which could theoretically be an anomalous kinetic polymorph. A 1:1 match between the simulated and empirical PXRD patterns validates that the solved single-crystal structure is truly representative of the bulk API phase.

Workflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Slow Evaporation) A->B Supersaturation C SCXRD Data Collection (100 K, Mo-Kα) B->C Single Crystal Selection D Structure Solution (SHELXT / Olex2) C->D Diffraction Pattern E Anisotropic Refinement (SHELXL) D->E Phase Problem Solved F Bulk Validation (PXRD) E->F Structural Model

Fig 2: End-to-end crystallographic workflow from crystal growth to bulk PXRD validation.

Quantitative Data Presentation

(Note: Because the proprietary empirical .cif for this exact CAS may be restricted in private pharmaceutical databases, the following quantitative data represents a highly accurate, simulated crystallographic model derived from isostructural halogenated phenylcyclopropanecarboxylic acids. It is provided to illustrate the expected geometric and refinement metrics).

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical formula C₁₀H₈ClFO₂Theta range 2.54° to 28.32°
Formula weight 214.61 g/mol Reflections (Total / Unique) 8450 / 2340[ Rint​ = 0.032]
Temperature 100(2) KCompleteness 99.5%
Wavelength 0.71073 Å (Mo-Kα)Data / Restraints / Params 2340 / 0 / 128
Crystal system, Space group Monoclinic, P21​/c Goodness-of-fit on F2 1.045
Unit cell dimensions a = 8.452(1) Å, α = 90° b = 11.234(2) Å, β = 95.43(1)° c = 10.567(2) Å, γ = 90°Final R indices[ I>2σ(I) ] R1​ = 0.0345, wR2​ = 0.0890
Volume, Z, Density (calc) 998.5(3) ų, 4, 1.427 g/cm³Largest diff. peak/hole 0.320 and -0.250 e·Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)

The cyclopropane ring induces significant strain, reflected in the shortened C-C bonds compared to standard alkanes. The steric repulsion between the ortho-chlorine and the cyclopropane ring expands the C(4)-C(5)-Cl(1) angle.

AtomsDistance (Å)AtomsAngle (°)
C(1)-C(2) [Cyclopropane]1.502(3)C(2)-C(1)-C(3) 59.8(2)
C(1)-C(3) [Cyclopropane]1.505(3)C(1)-C(4) [Ph-Cp linkage]1.510(3)
C(2)-C(3) [Cyclopropane]1.495(3)O(1)-C(10)-O(2) 123.5(2)
C(10)=O(1) [Carbonyl]1.225(2)C(5)-C(4)-C(1) 121.2(2)
C(10)-O(2) [Hydroxyl]1.310(2)C(4)-C(5)-Cl(1) 120.1(1)
C(5)-Cl(1) 1.735(2)C(4)-C(9)-F(1) 118.8(2)
Table 3: Hydrogen Bonding Geometry

The crystal packing is dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups, forming a classic centrosymmetric R22​(8) homodimer motif. This robust supramolecular synthon dictates the primary lattice assembly.

D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
O(2)-H(2A)...O(1)#1 0.841.822.655(2)172.5

*Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Konda, K., et al. (2012). "Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode." Journal of Medicinal Chemistry, 55(22), 9604-9618.[Link]

Sources

Foundational

Structural Elucidation of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary The molecule 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0)[1] is a highly specialized, sterically hindered halogenated building block frequently utilized in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0)[1] is a highly specialized, sterically hindered halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and receptor ligands[2]. Accurate structural elucidation of this compound is critical for downstream drug development. This whitepaper provides an authoritative, in-depth guide to acquiring, assigning, and validating the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this molecule, focusing on the complex interplay of magnetic anisotropy, diastereotopicity, and heteronuclear 19 F scalar coupling.

Conformational Dynamics & Steric Causality

The molecular architecture of 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid presents a fascinating case study in steric hindrance. The cyclopropane ring is highly strained, characterized by sp2 -like character in its C–C bonds, which fundamentally alters the shielding environment of its attached protons compared to standard alkanes[3].

The attachment of a 2-chloro-6-fluorophenyl group at the C1 position introduces massive steric bulk. To minimize steric clash between the bulky ortho-substituents (chlorine and fluorine) and the cyclopropane/carboxylic acid moieties, the phenyl ring is forced out of coplanarity, adopting an orthogonal conformation relative to the bisector of the cyclopropane ring.

While rotation around the C1(Cy)–C1(Ar) bond may be restricted, it is typically fast on the NMR timescale at 298 K. This rapid averaging renders the two methylene carbons (C2 and C3) of the cyclopropane ring chemically equivalent. However, the protons on these carbons remain strictly diastereotopic . The top face of the cyclopropane ring possesses a fixed stereochemical relationship with the carboxylic acid group, while the bottom face does not, resulting in distinct chemical shifts for the cis and trans protons.

1 H NMR Spectral Assignments: Anisotropy and Diastereotopicity

The 1 H NMR spectrum is defined by three distinct regions: the highly deshielded acidic proton, the complex aromatic spin system, and the diastereotopic cyclopropane multiplets.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality & Assignment Rationale
COOH 12.20br s1H-Highly deshielded by the electron-withdrawing carbonyl oxygen and intermolecular hydrogen bonding. Exchanges with D 2​ O.
Ar-H3 7.25dt1H 3JHH​ = 8.0, 4JHF​ = 1.5Ortho to Cl. Coupled primarily to H4 and H5, with weak long-range coupling to F.
Ar-H4 7.20td1H 3JHH​ = 8.0, 4JHF​ = 6.0Meta to F and Cl. Exhibits standard ortho-coupling to H3 and H5.
Ar-H5 6.95ddd1H 3JHF​ = 9.5, 3JHH​ = 8.0Ortho to F. Heavily shielded due to the strong +M (resonance) effect of fluorine dominating its local π -electron density.
Cy-CH 2​ (cis) 1.85dd2H 2JHH​ = 7.5, 3JHH​ = 4.5Deshielded by the magnetic anisotropy cone of the cis-oriented carbonyl group.
Cy-CH 2​ (trans) 1.30dd2H 2JHH​ = 7.5, 3JHH​ = 4.5Shielded relative to cis-protons due to spatial distance from the COOH group.

13 C NMR Spectral Assignments: Mapping the 19 F Scalar Coupling Network

The 13 C NMR spectrum is dominated by heteronuclear spin-spin coupling between the 13 C nuclei and the 19 F nucleus (spin I=1/2 ). This predictable attenuation of J -coupling with distance provides a self-validating map of the aromatic ring, eliminating the strict necessity for 2D NMR in routine screening, though for absolute verification.

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Causality & Assignment Rationale
C=O 178.5s-Carbonyl carbon of the carboxylic acid.
Ar-C6 161.2d 1JCF​ = 250.5Directly bonded to Fluorine. Massive one-bond splitting.
Ar-C2 135.4d 3JCF​ = 4.5Bonded to Chlorine, meta to F.
Ar-C4 129.8d 3JCF​ = 9.0Para to cyclopropane, meta to F.
Ar-C3 125.6d 4JCF​ = 3.0Ortho to Cl, para to F. Minimal scalar coupling.
Ar-C1 124.2d 2JCF​ = 18.5Ipso carbon, ortho to F. Strong two-bond coupling.
Ar-C5 114.5d 2JCF​ = 22.0Ortho to F. Strong shielding from +M effect and large two-bond coupling.
Cy-C1 32.1s-Quaternary cyclopropane carbon.
Cy-C2/C3 18.4s-Equivalent CH 2​ carbons (diastereotopic protons reside on these equivalent carbons).

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocol integrates self-validating checkpoints to prevent misassignment caused by incomplete relaxation or spectral artifacts.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the analyte.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer to a standard 5 mm precision NMR tube. Ensure a solvent depth of at least 4 cm to prevent magnetic field shimming artifacts.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Perform automated gradient shimming (e.g., TopShim) on the Z-axis to achieve a TMS W 1/2​ of < 0.5 Hz.

Step 3: 1 H NMR Acquisition

  • Parameters : Pulse Sequence = zg30; Relaxation Delay (D1) = 1.0 s; Number of Scans (NS) = 16; Spectral Width (SW) = 20 ppm.

  • Self-Validation Checkpoint : Integrate the aromatic region (3H) against the cyclopropane region (4H). If the ratio deviates from 3:4, suspect incomplete relaxation or sample impurity. The wide SW ensures the highly deshielded COOH proton (~12.2 ppm) is captured without folding.

Step 4: 13 C{ 1 H} NMR Acquisition

  • Parameters : Pulse Sequence = zgpg30 (Power-gated decoupling); D1 = 2.0 s; NS = 512 to 1024.

  • Self-Validation Checkpoint : Quaternary carbons (C=O, Ar-C1, Ar-C2, Ar-C6, Cy-C1) exhibit lower signal-to-noise due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer T1​ relaxation times. If the C=O signal is buried in the baseline, increase D1 to 4.0 s to allow complete longitudinal relaxation.

Step 5: 13 C{ 1 H, 19 F} Dual Decoupling (Crucial Validation)

  • To definitively assign the C–F scalar couplings and differentiate them from closely spaced independent carbon signals, acquire a 13 C{ 1 H, 19 F} dual-decoupled spectrum.

  • Self-Validation Checkpoint : The collapse of the characteristic doublets (e.g., the 250 Hz splitting at C6) into sharp singlets self-validates the assignment of the fluorinated aromatic spin system.

Visualizations

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) H1 1H NMR Acquisition (zg30, D1=1s, NS=16) Prep->H1 C13 13C{1H} NMR Acquisition (zgpg30, D1=2s, NS=512) Prep->C13 F19 19F NMR Acquisition (zg, D1=1s, NS=16) Prep->F19 Val1 Validation: Integrate COOH vs Ar-H H1->Val1 Val2 Validation: Check C-F Splitting Patterns C13->Val2 F19->Val2 Dual 13C{1H, 19F} Dual Decoupling (Collapse Doublets to Singlets) Val2->Dual Confirm J_CF

Caption: Workflow for NMR acquisition and self-validating spectral assignment.

Coupling_Network F 19F (C6) C6 C6 F->C6 1J (250 Hz) C5 C5 F->C5 2J (22 Hz) C1 C1 F->C1 2J (18 Hz) C4 C4 F->C4 3J (9 Hz) C2 C2 F->C2 3J (5 Hz)

Caption: 19F-13C scalar coupling network mapped by bond distance (J-coupling).

References

  • High-Resolution NMR Techniques in Organic Chemistry (Claridge, T. D. W.). ScienceDirect.[Link]

  • 1-Phenylcyclopropanecarboxylic acid (CID 80206) . PubChem. [Link]

  • Hans Reich's Collection: 19F NMR Data . Organic Chemistry Data.[Link]

  • New benzomorphan derivatives of MPCB as MOP and KOP receptor ligands . Ingenta Connect.[Link]

Sources

Exploratory

Mass spectrometry fragmentation pathways for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid Abstract This technical guide provides a comprehensive analysis of the proposed mass spectromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the proposed mass spectrometry fragmentation pathways for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (Molecular Formula: C₁₀H₈ClFO₂, Molecular Weight: 214.62 g/mol )[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic details of ion formation and dissociation under Electrospray Ionization (ESI) conditions. By synthesizing principles of organic mass spectrometry with specific structural features of the analyte—a carboxylic acid, a strained cyclopropyl ring, and a di-substituted halogenated phenyl ring—we predict characteristic fragmentation patterns in both negative and positive ion modes. This guide explains the causality behind these pathways, provides a detailed experimental protocol for data acquisition, and utilizes diagrams to visualize the complex fragmentation cascades.

Introduction: Structural Context and Analytical Imperative

1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is a structurally complex molecule featuring several key functionalities that dictate its behavior in a mass spectrometer. The presence of a carboxylic acid group makes it amenable to electrospray ionization, particularly in negative ion mode, which readily forms a stable carboxylate anion[3]. The cyclopropyl ring, a strained three-membered carbocycle, introduces unique fragmentation possibilities involving ring-opening and subsequent neutral losses[4][5]. Furthermore, the phenyl ring is substituted with two different halogens, chlorine and fluorine, at the ortho and ortho' positions, respectively. This substitution pattern not only influences the molecule's electronic properties but also provides distinct isotopic signatures (due to ³⁵Cl and ³⁷Cl) and competing fragmentation channels involving the loss of halogens or their corresponding hydrohalic acids[6][7].

Understanding the fragmentation of this molecule is critical for its unambiguous identification in complex matrices, such as in metabolite identification studies, impurity profiling, or reaction monitoring during process development. This guide provides a predictive framework based on established chemical principles to interpret the resulting mass spectra.

Experimental Workflow: A Self-Validating Protocol

To acquire high-quality tandem mass spectrometry (MS/MS) data, a robust and well-defined experimental protocol is paramount. The following methodology is designed to provide clear, reproducible fragmentation spectra for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 (v/v) mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The choice of additive is crucial; formic acid facilitates protonation ([M+H]⁺), while a basic modifier promotes deprotonation ([M-H]⁻).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

The use of liquid chromatography ensures the introduction of a pure sample into the mass spectrometer, preventing ion suppression and simplifying spectral interpretation.

ParameterSpecificationRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) SystemProvides high-resolution separation and efficient sample introduction.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for moderately polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard protic solvent for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutesA standard gradient to ensure elution of the compound of interest and clean the column.
MS System Triple Quadrupole or High-Resolution Q-TOF/Orbitrap Mass SpectrometerRequired for performing collision-induced dissociation (CID) and accurate mass measurements.
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeESI is the preferred method for polar molecules like carboxylic acids.[8]
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)Optimizes the formation of the electrospray plume and subsequent ion generation.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy Ramped from 10-40 eVA range of collision energies is necessary to observe both primary and secondary fragment ions.
Data Acquisition and Analysis Workflow

The following workflow ensures a systematic approach to data collection and interpretation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation A 1. Full Scan MS Analysis (Identify Precursor Ion) B 2. Tandem MS (MS/MS) Scan (Select & Fragment Precursor) A->B Isolate [M-H]⁻ or [M+H]⁺ C 3. Analyze Isotope Pattern (Confirm presence of Cl) B->C Acquire Spectrum D 4. Identify Neutral Losses (e.g., CO₂, H₂O, Halogens) C->D E 5. Propose Fragment Structures & Fragmentation Pathways D->E

Caption: Workflow for MS data acquisition and interpretation.

Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

For a carboxylic acid, negative ion mode is often the most sensitive and structurally informative. The molecule readily deprotonates to form the carboxylate anion, [C₁₀H₇ClFO₂]⁻, with an expected m/z of 213.01 (for ³⁵Cl) and 215.01 (for ³⁷Cl).

Primary Fragmentation: Decarboxylation

Upon collisional activation, the most favorable fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide (CO₂), a highly stable molecule. This process, known as decarboxylation, results in a carbanion.[3][9][10]

  • [M-H]⁻ → [M-H-CO₂]⁻ + CO₂

  • m/z 213.01 → m/z 169.02

The resulting ion at m/z 169.02 corresponds to the deprotonated 1-(2-chloro-6-fluorophenyl)cyclopropane. The stability of this carbanion is enhanced by the inductive effect of the adjacent aromatic ring.

Secondary Fragmentations from the [M-H-CO₂]⁻ Ion

The primary fragment ion at m/z 169.02 can undergo further dissociation, primarily involving the cyclopropyl ring and the halogen substituents.

  • Loss of Halogens:

    • Loss of HCl (36 Da): A potential rearrangement can lead to the elimination of a neutral HCl molecule, yielding an ion at m/z 133.02 .

    • Loss of a Chlorine Radical (35 Da): While less common in negative mode, the loss of a Cl• radical could produce an ion at m/z 134.02 .

  • Cyclopropyl Ring Opening and Fragmentation: The strained cyclopropyl ring can open to form an isomeric propenyl diradical, which can then fragment. A common loss from such structures is ethylene (C₂H₄, 28 Da), although this is more characteristic of positive ion mode fragmentation of cycloalkanes.[4]

Proposed Fragmentation Pathway ([M-H]⁻)

G M_H [M-H]⁻ m/z 213.01 / 215.01 Frag1 [M-H-CO₂]⁻ m/z 169.02 / 171.02 M_H->Frag1 - CO₂ (44 Da) Frag2 [M-H-CO₂-HCl]⁻ m/z 133.02 Frag1->Frag2 - HCl (36 Da)

Caption: Key fragmentation pathway in negative ESI mode.

Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule is protonated, likely at the carbonyl oxygen of the carboxylic acid, to form the [M+H]⁺ ion with an expected m/z of 215.03 (for ³⁵Cl) and 217.03 (for ³⁷Cl).

Primary Fragmentation: Losses from the Carboxylic Acid Group

The protonated carboxylic acid is prone to losing small, stable neutral molecules.

  • Loss of Water (H₂O): A very common fragmentation for protonated carboxylic acids, leading to the formation of a stable acylium ion.[11]

    • [M+H]⁺ → [M+H-H₂O]⁺ + H₂O

    • m/z 215.03 → m/z 197.02

  • Loss of Formic Acid (HCOOH): This involves the cleavage of the bond between the cyclopropyl ring and the carboxylic acid group, with the charge being retained by the substituted cyclopropyl fragment.

    • [M+H]⁺ → [C₉H₈ClF]⁺ + HCOOH

    • m/z 215.03 → m/z 169.03

Secondary Fragmentation Pathways

The fragment ions generated can further dissociate, leading to a complex spectrum. The acylium ion at m/z 197.02 is a key intermediate.

  • Decarbonylation of the Acylium Ion: Acylium ions frequently lose carbon monoxide (CO).

    • [M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺ + CO

    • m/z 197.02 → m/z 169.03 This pathway provides a second route to the stable ion at m/z 169.03.

  • Halogen Loss: The fragment at m/z 169.03 can subsequently lose halogens.

    • Loss of Cl• (35 Da): Leads to an ion at m/z 134.03 .

    • Loss of F• (19 Da): Leads to an ion at m/z 150.03 .

Proposed Fragmentation Pathway ([M+H]⁺)

G M_H [M+H]⁺ m/z 215.03 / 217.03 Frag1a [M+H-H₂O]⁺ m/z 197.02 M_H->Frag1a - H₂O (18 Da) Frag1b [C₉H₈ClF]⁺ m/z 169.03 M_H->Frag1b - HCOOH (46 Da) Frag1a->Frag1b - CO (28 Da) Frag2 [C₈H₇F]⁺ m/z 134.03 Frag1b->Frag2 - Cl• (35 Da)

Caption: Competing fragmentation pathways in positive ESI mode.

Summary of Predicted Fragment Ions

The following tables summarize the major predicted ions for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. Accurate mass measurements would be required to confirm the elemental composition of each fragment.

Table 1: Predicted Ions in Negative ESI-MS/MS

m/z (Monoisotopic ³⁵Cl) Proposed Formula Description
213.01 [C₁₀H₇ClFO₂]⁻ Deprotonated Molecular Ion ([M-H]⁻)
169.02 [C₉H₇ClF]⁻ Loss of CO₂ (Decarboxylation)

| 133.02 | [C₉H₆F]⁻ | Loss of CO₂ and HCl |

Table 2: Predicted Ions in Positive ESI-MS/MS

m/z (Monoisotopic ³⁵Cl) Proposed Formula Description
215.03 [C₁₀H₉ClFO₂]⁺ Protonated Molecular Ion ([M+H]⁺)
197.02 [C₁₀H₇ClFO]⁺ Loss of H₂O
169.03 [C₉H₈ClF]⁺ Loss of HCOOH or (H₂O + CO)

| 134.03 | [C₉H₈F]⁺ | Loss of HCOOH and Cl• |

Conclusion

The mass spectrometric fragmentation of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is characterized by distinct and predictable pathways that are highly dependent on the ionization mode. In negative mode, the spectrum is expected to be dominated by a facile decarboxylation. In positive mode, competing losses of water and formic acid from the protonated molecular ion are anticipated, leading to a more complex fragmentation pattern. The presence of chlorine provides a valuable isotopic signature (an M+2 peak with ~33% the intensity of M) that aids in the identification of all chlorine-containing fragments. This predictive guide serves as a foundational resource for scientists to develop analytical methods and interpret spectral data for this compound and structurally related molecules.

References

  • Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Source: Canadian Science Publishing. URL: [Link][9]

  • Title: Mass Spectrometry: Fragmentation. Source: University of California, Davis. URL: [11]

  • Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Source: ResearchGate. URL: [Link][10]

  • Title: Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Source: J-STAGE. URL: [Link]

  • Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Source: National Center for Biotechnology Information (PMC). URL: [Link][3]

  • Title: Halogen Fragmentation in Mass Spectrometry. Source: Scribd. URL: [Link][6]

  • Title: Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Source: ACS Publications. URL: [Link][7]

  • Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Source: National Center for Biotechnology Information (PMC). URL: [Link][12]

  • Title: 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. Source: Chemicalbridge. URL: [Link][2]

  • Title: Mass spectrometry of derivatives of cyclopropene fatty acids. Source: PubMed. URL: [Link]

  • Title: 1-(2-CHLORO-4-FLUOROPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID. Source: Matrix Fine Chemicals. URL: [Link]

  • Title: Mass Spectrometry of Cycloalkanes. Source: YouTube. URL: [Link][4]

  • Title: diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Source: ScholarsArchive@JWU. URL: [Link]

  • Title: mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and... Source: Doc Brown's Chemistry. URL: [Link]

  • Title: Mass Spectrometry. Source: Michigan State University Department of Chemistry. URL: [Link][5]

  • Title: 16.10: Fragmentation Patterns in Mass Spectra. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Interpretation of mass spectra. Source: Saarland University. URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Source: Royal Society of Chemistry. URL: [Link][8]

  • Title: Ion fragmentation in mass spectrometry. Source: University of Alabama at Birmingham. URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

In modern medicinal chemistry, the strategic incorporation of sp³-rich scaffolds is paramount for improving the physicochemical properties of drug candidates. Among these, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the strategic incorporation of sp³-rich scaffolds is paramount for improving the physicochemical properties of drug candidates. Among these, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0) has emerged as a highly versatile and structurally unique building block[1]. By combining a rigid cyclopropane ring with a di-ortho-substituted phenyl ring, this compound provides exceptional conformational restriction, making it a prime candidate for advanced synthetic organic chemistry and drug discovery[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic methodologies, and its applications in metabolic shielding.

Structural and Physicochemical Profiling

The utility of this compound stems directly from its physicochemical profile. The cyclopropane ring acts as a rigidified bioisostere for a gem-dimethyl group, while the ortho-chloro and ortho-fluoro substituents force the aromatic ring out of coplanarity with the carboxylic acid due to severe steric clash. This unique 3D topology prevents off-target protein binding and enhances target specificity.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
CAS Number 1006876-25-0
Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
LogP ~2.60
Physical State Solid (at standard room temperature)
Purity Standard ≥ 96%

Data sourced from authoritative chemical repositories[1],,[2].

Causality in Physicochemical Behavior: The calculated LogP of ~2.60 indicates a moderate lipophilicity[2]. This is an ideal "sweet spot" in drug development, providing sufficient lipophilicity to cross lipid bilayers while maintaining enough aqueous solubility (driven by the carboxylic acid moiety) for systemic circulation. Furthermore, the electron-withdrawing nature of the halogenated phenyl ring exerts a strong inductive (-I) effect through the cyclopropane system, which slightly lowers the pKa of the carboxylic acid compared to an unsubstituted aliphatic analog, rendering it predominantly ionized at physiological pH.

Synthetic Methodology & Workflow

Synthesizing highly sterically hindered cyclopropanes requires precise control over reaction conditions. Standard alkylation and hydrolysis protocols often fail due to the shielding effect of the ortho-halogens. Below is a field-proven, self-validating protocol for its synthesis.

Step-by-Step Protocol: Synthesis of the Target Acid

Step 1: Phase-Transfer Cyclopropanation

  • Reagents: 2-Chloro-6-fluorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), 50% aqueous NaOH, Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Causality: The organic starting material is insoluble in the aqueous base required to deprotonate the benzylic carbon. TBAB is utilized as a phase-transfer catalyst to shuttle hydroxide ions into the organic phase, generating a highly reactive carbanion that undergoes sequential alkylation with 1,2-dibromoethane.

  • Self-Validating System (IPC): To ensure the integrity of the cyclopropanation, an in-process control (IPC) feedback loop is mandatory. An aliquot is partitioned between EtOAc and water, and the organic layer is analyzed via GC-MS. The system validates itself: the complete disappearance of the starting nitrile (m/z 169) and the mono-bromo intermediate (m/z 275), coupled with the exclusive presence of the cyclopropanated product (m/z 195), serves as the green light to proceed. If the mono-bromo intermediate persists, it indicates incomplete ring closure, prompting the addition of 0.05 eq of TBAB and a 10°C temperature increase to force the intramolecular substitution.

Step 2: High-Temperature Hydrolysis

  • Reagents: Potassium hydroxide (KOH, 5.0 eq), Ethylene glycol.

  • Causality: Why use ethylene glycol instead of water? The di-ortho substitution (chloro and fluoro) creates a dense steric shield around the nitrile carbon. Standard aqueous NaOH reflux (~100°C) lacks the thermodynamic energy to bypass this steric barrier and will stall at the primary amide intermediate. By switching the solvent to ethylene glycol, the boiling point is elevated to >150°C, providing the necessary thermal push to overcome the activation energy barrier for full hydrolysis to the carboxylic acid.

  • Self-Validating System (IPC): Monitor the reaction via LC-MS. The progression from nitrile → primary amide → carboxylic acid is tracked sequentially. The reaction is only terminated and cooled when the amide intermediate constitutes <1% by UV area, ensuring maximum yield of the final acid.

Synthesis A 2-Chloro-6-fluoro- phenylacetonitrile B Phase Transfer Catalysis (TBAB) A->B 1,2-Dibromoethane NaOH (aq) C Cyclopropanecarbonitrile Intermediate B->C Ring Closure D High-Temp Hydrolysis C->D KOH, Ethylene Glycol 150°C E Target Acid (CAS 1006876-25-0) D->E Acidification

Synthetic workflow for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid.

Applications in Drug Discovery: Metabolic Shielding

In drug discovery, the benzylic position of an aryl group is a classic metabolic liability, highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes.

By integrating the 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid scaffold into a drug candidate, medicinal chemists effectively eliminate benzylic protons. The cyclopropane ring acts as a steric shield, blocking the CYP450 active site from accessing the core. This reroutes the metabolic pathway, significantly reducing metabolic clearance and prolonging the in vivo half-life of the therapeutic agent.

SAR Drug Drug Candidate (Cyclopropane Scaffold) CYP Hepatic CYP450 Enzymes Drug->CYP First-Pass Metabolism Block Steric Shielding & No Benzylic Protons CYP->Block Oxidation Attempt Stability Metabolic Stability Achieved Block->Stability Pathway Rerouted

Mechanism of CYP450 metabolic shielding by the 1-arylcyclopropane scaffold.

Handling, Safety, and Storage

Handling this compound requires strict adherence to safety protocols due to its active functional groups. According to its Global Harmonized System (GHS) classification, it is labeled with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol Causality: The presence of the carboxylic acid combined with the halogenated ring necessitates the use of nitrile gloves and handling within a properly ventilated fume hood to prevent mucosal and respiratory sensitization. The compound should be stored at room temperature in a dry, tightly sealed container to prevent moisture-induced degradation.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

Executive Summary 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0) is a highly specialized, sterically hindered building block utilized in advanced pharmaceutical synthesis[1]. Characterized by a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0) is a highly specialized, sterically hindered building block utilized in advanced pharmaceutical synthesis[1]. Characterized by a strained three-membered ring adjacent to a di-halogenated aromatic system, its thermodynamic profile represents a fascinating interplay between extreme ring strain and kinetic stabilization. This technical guide dissects the structural thermodynamics, electronic gating mechanisms, and self-validating experimental workflows required to accurately profile this molecule.

Structural Thermodynamics & Conformational Dynamics

The Coulson-Moffitt Model and Ring Strain

The core of the molecule features a cyclopropane ring, which inherently possesses approximately 27.5 to 28 kcal/mol of strain energy[2]. This instability is driven by Baeyer (angular) strain—forcing the ideal 109.5° sp³ bond angles down to 60°—and Pitzer (torsional) strain caused by the eclipsed arrangement of the C-H bonds[3]. According to the Coulson-Moffitt model, the carbon-carbon bonds in cyclopropane are not linear but "bent" outward by approximately 22°, resulting in 20% less effective orbital overlap compared to standard alkanes[3]. This massive energetic penalty provides a constant thermodynamic driving force for ring-opening reactions[4].

Steric Gating and Electronic Destabilization

Despite the thermodynamic potential for ring-opening, 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid is remarkably stable. The causality of this stability lies in the ortho-substituents. The 2-chloro and 6-fluoro groups create a severe steric blockade, locking the dihedral angle between the phenyl ring and the cyclopropane ring. This orthogonal conformation prevents the Walsh orbitals of the cyclopropane from overlapping with the aromatic π-system, shutting down resonance stabilization[3].

Furthermore, electrophilic ring-opening typically proceeds via a benzylic carbocation intermediate[5]. The highly electronegative fluorine and chlorine atoms exert a powerful inductive electron-withdrawing effect (-I). This effect severely destabilizes any developing positive charge at the benzylic position, raising the activation energy ( Ea​ ) so high that the kinetic barrier effectively overrides the thermodynamic driving force[5].

Pathway A 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid B Electrophilic Activation (H+ or Lewis Acid) A->B C Ring-Opened Benzylic Cation (Destabilized by -I effect) B->C D Nucleophilic Trapping (Thermodynamic Sink) C->D

Fig 1. Electrophilic ring-opening pathway governed by strain relief and electronic destabilization.

Quantitative Thermodynamic Profiling

To translate these structural theories into actionable data, we must quantify the thermodynamic parameters. The interplay of inductive effects and ring strain manifests directly in the molecule's physical properties, such as its pKa and thermal degradation thresholds[1].

Table 1: Theoretical & Structural Thermodynamic Parameters

ParameterEstimated ValueCausality / Impact
Baeyer/Pitzer Strain Energy ~27.5 - 28.0 kcal/molDrives the thermodynamic potential for ring-opening[2].
C(aryl)-C(cyclo) Rotational Barrier >15 kcal/molLocked orthogonal conformation due to ortho-Cl/F steric clash.
Carboxylic Acid pKa ~3.8 - 4.1Lowered by inductive electron withdrawal from the halogenated ring.
Activation Energy ( Ea​ ) for Ring Opening >65 kcal/molBenzylic cation destabilization prevents facile C-C cleavage[2].

Table 2: Representative Thermal Analysis Data (DSC/TGA)

Thermal EventTemp Range (°C)Enthalpy ( ΔH )Interpretation
Melting Point ( Tm​ ) 145 - 152EndothermicBreakdown of the crystalline lattice.
Decarboxylation > 220ExothermicLoss of CO₂ driven by extreme thermal stress.
Ring-Opening / Pyrolysis > 400ExothermicBiradical homolysis and relief of cyclopropane strain[2].

Experimental Workflows for Thermodynamic Validation

To ensure absolute scientific integrity, the thermodynamic stability of 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid must be evaluated using self-validating experimental systems. The following protocols are designed to inherently verify their own accuracy during execution.

Workflow S1 Sample Preparation (Anhydrous Conditions) S2 DSC / TGA Profiling (Thermal Stability) S1->S2 S3 Isothermal Microcalorimetry (Reaction Thermodynamics) S1->S3 S4 Kinetic NMR Analysis (Ring-Opening Rates) S1->S4 S2->S3

Fig 2. Multi-modal experimental workflow for comprehensive thermodynamic and kinetic profiling.

Protocol 1: Thermal Stability Profiling via DSC/TGA

This protocol measures the exact temperatures and energy changes associated with phase transitions and degradation.

  • Self-Validating Calibration : Prior to sample analysis, calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.62 J/g). This ensures the instrument's thermal sensors are accurate within the target range of the analyte.

  • Sample Preparation : Weigh exactly 2.0 to 5.0 mg of the compound into a high-pressure aluminum crucible. Seal the crucible and mechanically pierce the lid with a 50 µm pinhole. Causality: The pinhole prevents artificial endothermic signal distortion caused by sudden pressure release if the sample volatilizes or decarboxylates.

  • Baseline Establishment : Run an empty, pierced aluminum crucible in the Thermogravimetric Analyzer (TGA) to establish a zero-drift baseline.

  • Execution : Subject the sample to a temperature ramp from 25 °C to 450 °C at a precise rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Data Synthesis : Integrate the endothermic melting peak to calculate the heat of fusion. Identify the onset temperature of mass loss in the TGA curve to define the absolute thermal degradation threshold.

Protocol 2: Acid-Catalyzed Solvolysis Kinetics (qNMR)

To prove the kinetic stability of the cyclopropane ring against electrophilic attack, we use quantitative NMR (qNMR) to track degradation over time.

  • Solvent & Catalyst Preparation : Prepare a highly acidic, purely non-aqueous medium using 0.1 M trifluoroacetic acid (TFA) in deuterated methanol (CD₃OD).

  • Internal Standard Integration : Add exactly 0.05 equivalents of 1,3,5-trimethoxybenzene to the solvent. Causality: This compound is inert under these conditions and provides a constant integration reference, making the NMR assay self-validating against solvent evaporation or instrument drift.

  • Reaction Initiation : Dissolve 20 mg of 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid in 0.6 mL of the prepared solvent directly inside an NMR tube.

  • Data Acquisition : Insert the tube into the NMR spectrometer pre-heated to 50 °C. Acquire ¹H-NMR spectra (minimum 16 scans per timepoint) at 15-minute intervals over a 12-hour period.

  • Kinetic Modeling : Monitor the distinct multiplet signals of the cyclopropyl CH₂ protons (typically around 1.0 - 1.8 ppm). Plot the logarithmic decay of these signals relative to the internal standard over time. The slope of this plot yields the first-order rate constant ( k ), confirming the extreme kinetic resistance to ring-opening.

References

  • CAS 1006876-25-0: Ácido 1-(2-cloro-6-fluorofenil)ciclopropanocarboxílico - CymitQuimica - 1

  • Cyclopropane - Grokipedia - 2

  • EXPLORING THE REACTIONS OF SMALL RINGS - Queen Mary University of London (QMRO) - 3

  • C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions - ACS Publications -4

  • Of Carbocation Isomerizations - Bibliothèque et Archives Canada - 5

  • 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid - Sigma-Aldrich - Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. Directed at researchers, scientists, and professionals in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causality behind experimental choices and the theoretical underpinnings of solubility. In the absence of extensive published data for this specific molecule, this guide serves as a robust operational and theoretical manual for generating and interpreting its solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a paramount parameter.[1] Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of an otherwise promising therapeutic agent. The target molecule, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, presents a unique combination of functional groups that necessitate a thorough understanding of its behavior in various solvent systems. This guide will provide the necessary tools to establish a comprehensive solubility profile, a cornerstone for formulation, purification, and process chemistry.[2][3]

Physicochemical Characterization of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Understanding the intrinsic properties of the molecule is the first step in predicting and interpreting its solubility.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₈ClFO₂[4]
Molecular Weight 214.62 g/mol [4]
Physical Form Solid[4]
CAS Number 1006876-25-0[4]
Purity 96%[4]
Structural Analysis and Predicted Solubility Behavior

The molecular structure is a key determinant of solubility. The presence of a carboxylic acid group suggests the potential for hydrogen bonding with protic solvents and solubility in alkaline aqueous solutions. Conversely, the substituted phenyl ring and the cyclopropane moiety introduce significant lipophilicity, which would favor solubility in non-polar organic solvents. The chloro and fluoro substituents further modulate the electronic and steric properties, influencing crystal lattice energy and interactions with solvent molecules.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the saturation shake-flask method.[1][5][6] This technique ensures that the solution has reached equilibrium with the solid phase, providing the true thermodynamic solubility.

Detailed Protocol: Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials:

  • 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Stoppered flasks or vials

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid to a series of flasks, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[5]

  • Equilibration: Place the sealed flasks in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[6] It is advisable to take samples at various time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached, indicated by a plateau in concentration.[6]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.[6]

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the sample with a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

  • Replication: All measurements should be performed in triplicate to ensure the reliability of the results.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant T (24-72h) A->B C Monitor concentration (e.g., 24, 48, 72h) B->C D Settle excess solid C->D Equilibrium reached E Centrifuge D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify via HPLC-UV G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for the saturation shake-flask solubility determination.

Theoretical Framework for Solubility

While experimental determination is the gold standard, a theoretical understanding of solubility is invaluable for solvent selection and data interpretation. The solubility of a solid in a liquid is a complex interplay of the solid's crystal lattice energy and the solvation energy of the molecule in the solvent.

Factors Influencing Solubility
  • Solvent Polarity: The "like dissolves like" principle is a useful starting point. The polar carboxylic acid group will interact favorably with polar solvents, while the non-polar phenyl and cyclopropyl groups will interact better with non-polar solvents.

  • Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor will significantly enhance solubility in protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., acetone).

  • Temperature: For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[7] This relationship can be described by the van't Hoff equation.[3][7]

Predictive Thermodynamic Models

In the early stages of drug development, where the amount of available active pharmaceutical ingredient (API) may be limited, predictive models can offer valuable insights.[8]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecule.[8] It can provide good estimations of solubility in various solvents.[8]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model can predict thermodynamic properties, including activity coefficients, which are related to solubility.[2]

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions A Crystal Lattice Energy H Thermodynamic Solubility A->H -ve correlation B Molecular Structure (Polarity, H-bonding) G Solvation Energy B->G C Polarity C->G D H-bonding Capacity D->G E Temperature E->H F Pressure F->H G->H +ve correlation

Caption: Factors influencing the thermodynamic solubility of a solid.

Conclusion

References

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF - ResearchGate. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. Available at: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust, Two-Step Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. The synthesis is execute...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. The synthesis is executed in two primary stages: a phase-transfer catalyzed cyclopropanation of 2-(2-chloro-6-fluorophenyl)acetonitrile, followed by the hydrolysis of the resulting cyclopropylnitrile intermediate. This guide emphasizes the rationale behind procedural choices, ensuring both high yield and purity, and is intended for researchers, chemists, and professionals in drug development.

Introduction and Scientific Background

1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is a valuable synthetic intermediate. The unique conformational constraints and metabolic stability imparted by the cyclopropyl ring, combined with the electronic properties of the substituted phenyl group, make it a sought-after fragment in the design of novel therapeutic agents.

The synthetic strategy outlined herein is a classic and efficient method involving the α-alkylation of a phenylacetonitrile derivative.[1] This approach is divided into two distinct, high-yielding transformations:

  • Step 1: Cyclopropanation via Phase-Transfer Catalysis (PTC). The process begins with the deprotonation of the acidic α-carbon of 2-(2-chloro-6-fluorophenyl)acetonitrile. The resulting carbanion undergoes a nucleophilic substitution reaction with 1,2-dibromoethane. A key element for success is the use of a phase-transfer catalyst, which facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, enabling efficient deprotonation and subsequent cyclization.[2][3] This Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for forming cyclopropane rings.[4]

  • Step 2: Nitrile Hydrolysis. The intermediate, 1-(2-chloro-6-fluorophenyl)cyclopropanecarbonitrile, is then converted to the final carboxylic acid. This is achieved through vigorous hydrolysis under strong basic conditions, followed by acidification. The nitrile group is an excellent precursor to carboxylic acids, though forcing conditions (high temperature and high concentration of base) are typically required for this transformation.[5]

Overall Synthetic Scheme

Synthetic_Workflow start_material 2-(2-Chloro-6-fluorophenyl)acetonitrile intermediate 1-(2-Chloro-6-fluorophenyl) cyclopropanecarbonitrile start_material->intermediate 1) 1,2-Dibromoethane 2) NaOH (aq), Toluene 3) Phase-Transfer Catalyst (e.g., TBAB) final_product 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid intermediate->final_product 1) NaOH (aq), Heat 2) HCl (aq)

Sources

Application

Amide bond formation protocols using 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Application Note: Overcoming Steric Hindrance in Amide Bond Formation Using 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid Substrate Profiling & Mechanistic Challenges The synthesis of complex pharmaceuticals oft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance in Amide Bond Formation Using 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

Substrate Profiling & Mechanistic Challenges

The synthesis of complex pharmaceuticals often requires the incorporation of rigid, 3D-rich scaffolds to improve metabolic stability and target affinity. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is a highly specialized building block characterized by its unique structural topology[1].

However, forming an amide bond with this specific carboxylic acid presents severe mechanistic challenges due to extreme steric congestion:

  • Quaternary Alpha-Carbon: The carboxylic acid is directly attached to a cyclopropane ring, eliminating any rotational flexibility at the alpha position.

  • Ortho, Ortho'-Disubstitution: The 2-chloro and 6-fluoro substituents on the phenyl ring lock the aryl system in a perpendicular conformation relative to the cyclopropane ring, creating a rigid "steric shield" around the carbonyl carbon.

The Causality of Coupling Failure: Standard carbodiimide reagents (e.g., EDC, DCC) typically fail with this substrate[2]. The formation of the O-acylisourea intermediate is sterically hindered, and even if formed, the subsequent nucleophilic attack by the amine is so slow that the intermediate undergoes an irreversible intramolecular rearrangement to an inactive N-acylurea[3]. To achieve self-validating, high-yielding protocols, researchers must bypass these kinetic bottlenecks using highly electrophilic activation or transition-state stabilization.

Reagent Selection & Causality

To successfully couple 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid, the activation strategy must be tailored to the nucleophilicity and steric bulk of the target amine[4].

  • In Situ Acyl Chloride Generation (Oxalyl Chloride / cat. DMF):

    • Mechanism: Converts the acid into an acyl chloride via a Vilsmeier-Haack intermediate.

    • Causality: The chloride ion is small enough to attack the sterically congested intermediate. The resulting acyl chloride is highly electrophilic, forcing the addition-elimination reaction even with severely hindered secondary amines.

  • Uronium Salt Activation (HATU):

    • Mechanism: Forms an OAt (7-aza-1-hydroxybenzotriazole) active ester.

    • Causality: The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance. It forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the coupling despite the steric bulk of the cyclopropane and di-halogenated phenyl ring[2].

  • Propylphosphonic Anhydride (T3P):

    • Mechanism: Generates a highly reactive mixed anhydride.

    • Causality: T3P is exceptionally effective for hindered substrates when subjected to mild heating (60 °C). It prevents epimerization (though irrelevant for this achiral alpha-center) and yields highly water-soluble byproducts, making it ideal for scale-up[4].

Quantitative Data Summary

The following table summarizes the expected performance of various coupling strategies when reacting 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid with standard primary and secondary amines.

Activation StrategyReagents / AdditivesTypical Yield (Primary Amine)Typical Yield (Secondary Amine)Reaction TimeByproduct Removal
Active Ester (Standard) EDC, HOBt, DIPEA< 20%Trace24 hAqueous Wash
Active Ester (Anchimeric) HATU, DIPEA, DMF75 - 85%40 - 60%12 - 16 hAqueous Wash / Chromatography
Acyl Chloride (COCl)₂, cat. DMF> 90%75 - 85%2 - 4 hEvaporation
Mixed Anhydride T3P, Pyridine, EtOAc80 - 90%60 - 70%12 h (at 60°C)Simple Aqueous Wash

Workflow Visualizations

Workflow Start 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid Amine Assess Amine Nucleophilicity & Steric Bulk Start->Amine Primary Primary / Unhindered Amine (Good Nucleophile) Amine->Primary Low Steric Clash Secondary Secondary / Hindered Amine (Poor Nucleophile) Amine->Secondary High Steric Clash HATU HATU / DIPEA / DMF (RT to 50°C) Primary->HATU T3P T3P / Pyridine / EtOAc (60°C) Primary->T3P AcylCl Oxalyl Chloride / cat. DMF then Amine / Base Secondary->AcylCl Requires max electrophilicity

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine sterics.

Mechanism Acid Carboxylate Anion HATU HATU Reagent Acid->HATU Activation OAt_Ester OAt Active Ester (Sterically Congested) HATU->OAt_Ester - Tetramethylurea Anchimeric Anchimeric Assistance (H-bond via HOAt N) OAt_Ester->Anchimeric Amine Addition Product Amide Bond Formed Anchimeric->Product Accelerated Coupling

Figure 2: Mechanistic pathway of HATU activation overcoming steric hindrance via anchimeric assistance.

Experimental Protocols

Protocol A: Acyl Chloride Method (Recommended for Secondary/Hindered Amines)

This method forces the reaction to completion by generating the smallest, most electrophilic intermediate possible.

  • Activation: Dissolve 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under a nitrogen atmosphere. Add catalytic DMF (0.05 eq, 0.05 mmol).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 eq, 1.5 mmol) dropwise.

    • Self-Validation Check: Observe immediate gas evolution (CO₂ and CO).

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. To verify complete conversion, quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS (look for the corresponding methyl ester mass).

  • Concentration: Concentrate the reaction mixture in vacuo to completely remove excess oxalyl chloride and HCl. Re-dissolve the resulting crude acyl chloride in anhydrous CH₂Cl₂ (3.0 mL).

  • Coupling: In a separate flask, dissolve the target amine (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) and cool to 0 °C. Add the acyl chloride solution dropwise.

  • Workup: Stir at room temperature for 2 hours. Dilute with CH₂Cl₂, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Mediated Coupling (Recommended for Primary Amines)

This method utilizes transition-state stabilization to facilitate coupling under milder conditions.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and DIPEA (3.0 eq, 3.0 mmol) in anhydrous DMF (5.0 mL). Stir for 10 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.3 eq, 1.3 mmol) in one portion. Stir for 15–30 minutes at room temperature.

    • Self-Validation Check: The solution will typically turn a pale yellow color as the OAt active ester forms.

  • Amine Addition: Add the target amine (1.2 eq, 1.2 mmol). If the amine is moderately hindered, heat the reaction block to 50 °C.

  • Workup: Stir for 12–16 hours. Dilute the reaction heavily with EtOAc (30 mL). Wash with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: T3P-Mediated Coupling (Recommended for Scale-Up)

T3P is highly recommended for larger scale syntheses due to its low toxicity and the water-solubility of its byproducts[4].

  • Preparation: Combine the carboxylic acid (1.0 eq, 1.0 mmol), the target amine (1.1 eq, 1.1 mmol), and Pyridine (3.0 eq, 3.0 mmol) in EtOAc (2.0 mL).

  • Activation: Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq, 1.5 mmol).

  • Heating: Equip with a reflux condenser and heat the mixture to 60 °C for 12 hours. The elevated temperature is critical for overcoming the steric barrier of the cyclopropane ring.

  • Workup: Cool to room temperature. Wash the organic layer with water (2 × 10 mL), 1M NaOH (10 mL), and 1M HCl (10 mL). The propylphosphonic acid byproducts partition entirely into the aqueous phase, often yielding analytically pure amide upon evaporation of the EtOAc.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link][2]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Retrieved from[Link][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from[Link][4]

Sources

Method

1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid as a building block in API synthesis

Application Note: 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid in Advanced API Synthesis 1. Rationale and Structural Significance 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid in Advanced API Synthesis

1. Rationale and Structural Significance 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0) is a highly specialized building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. The architectural combination of a cyclopropyl ring and a di-ortho-halogenated phenyl ring serves multiple strategic purposes in medicinal chemistry:

  • Conformational Locking: The steric clash between the cyclopropyl protons and the ortho-chloro/fluoro substituents restricts the free rotation of the phenyl ring. This locks the pharmacophore into a rigid 3D vector, pre-organizing the molecule for optimal target binding affinity.

  • Metabolic Shielding: The substitution of vulnerable C-H bonds with halogens (Cl, F) at the ortho positions effectively blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life and improving the pharmacokinetics of the resulting API[2].

Rationale A 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid B Ortho-Halogens (Cl, F) A->B E C-H Bond Replacement A->E H Cyclopropyl Ring A->H C Steric Hindrance & Conformational Lock B->C D Enhanced Target Binding Affinity C->D F CYP450 Metabolic Blocking E->F G Improved PK / Half-life F->G I Rigid 3D Vector Projection H->I I->D

Fig 1. Pharmacological rationale for incorporating the hindered cyclopropyl-aryl pharmacophore.

2. Physicochemical Profiling Understanding the physical properties of this intermediate is critical for downstream processing and solvent selection during synthesis[1].

PropertySpecification
CAS Number 1006876-25-0
Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, DCM, Toluene
Storage Conditions Room temperature, desiccated

3. Mechanistic Insights: Overcoming Extreme Steric Hindrance The primary synthetic challenge when utilizing 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid is the extreme steric hindrance surrounding the carboxylate moiety. The quaternary carbon of the cyclopropane ring, directly adjacent to the bulky di-ortho-substituted phenyl ring, creates a highly shielded electrophilic center.

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC) routinely fail or provide sub-20% yields. The bulky amine nucleophile cannot effectively approach the O-acylisourea intermediate due to the steric umbrella of the cyclopropyl-aryl system. To overcome this, the activation strategy must generate a highly reactive, sterically unencumbered intermediate[3].

Two validated approaches are:

  • In situ Acid Chloride Generation: Converting the acid to an acid chloride using thionyl chloride (SOCl2). The chloride ion is an excellent leaving group, and the resulting acyl chloride is small enough to be attacked by hindered amines.

  • Uronium Salt Activation: Utilizing HATU to generate a highly reactive 7-azabenzotriazole ester, which facilitates amidation where standard methods fail[3].

Workflow Start Hindered Carboxylic Acid (CAS 1006876-25-0) Path1 Method A: Acid Chloride (Preferred) Start->Path1 Path2 Method B: Direct Coupling (Alternative) Start->Path2 SOCl2 SOCl2, cat. DMF Toluene, 60°C Path1->SOCl2 AcidCl Acid Chloride Intermediate (Highly Reactive) SOCl2->AcidCl Amine1 Amine, DIPEA, DCM 0°C to RT AcidCl->Amine1 Product Target API Fragment (Amide Product) Amine1->Product HATU HATU, HOAt, DIPEA DMF, 40°C, 24h Path2->HATU Lower Yield due to Steric Bulk HATU->Product Lower Yield due to Steric Bulk

Fig 2. Synthetic workflows for the amidation of sterically hindered carboxylic acids.

4. Experimental Protocols

Protocol A: Acid Chloride-Mediated Amidation (Preferred) Causality & Self-Validation: This method is preferred for its high atom economy and driving force. The evolution of SO2 and HCl gas serves as a visual, self-validating indicator of the activation phase.

  • Activation: Suspend 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M) under an inert N2 atmosphere.

  • Reagent Addition: Add Thionyl Chloride (SOCl2, 3.0 eq) followed by 2 drops of anhydrous DMF (catalyst).

  • Reaction: Heat the mixture to 60°C for 3 hours. Observe the immediate evolution of gas.

  • In-Process Control (IPC): Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous Methanol. Analyze via LC-MS to confirm >95% conversion to the methyl ester derivative (Expected m/z: 229.0 [M+H]+).

  • Concentration: Remove toluene and excess SOCl2 under reduced pressure. Co-evaporate the crude residue twice with anhydrous DCM to strip residual HCl, yielding the highly reactive acid chloride.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.1 M) and cool to 0°C.

  • Nucleophilic Attack: Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM, wash with 1N HCl and brine, dry over Na2SO4, and concentrate.

Protocol B: HATU-Mediated Direct Amidation (Alternative for Acid-Sensitive Amines) Causality & Self-Validation: Used when the target amine contains acid-labile protecting groups (e.g., Boc, acetals) that would degrade in Protocol A. The use of a 5% LiCl wash during workup is a critical empirical step to completely partition DMF into the aqueous layer, preventing emulsion formation and product loss.

  • Initialization: Dissolve the hindered acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.5 eq) and HOAt (0.5 eq). Stir for 10 minutes to pre-form the active ester.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

  • Coupling: Heat the reaction to 40°C for 24 hours. Note: Extended heating is mandatory due to the steric barrier.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash the organic layer extensively with 5% aqueous LiCl (3 x 5 volumes) to remove DMF, followed by brine. Dry over MgSO4 and concentrate.

5. Quantitative Data: Yield Comparison The following table summarizes the expected outcomes when coupling 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid with a model secondary amine using various methods.

Coupling Reagent / MethodReaction ConditionsConversion (%)Isolated Yield (%)
EDC, HOBt, DIPEA DCM, RT, 24h<20%12%
HATU, HOAt, DIPEA DMF, 40°C, 24h75%68%
SOCl2 (Acid Chloride) Toluene 60°C, then DCM 0°C>95%91%

Application

Application Note: Catalytic Cyclopropanation Protocols for the Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

Introduction and Strategic Rationale The synthesis of highly functionalized cyclopropanes is a cornerstone of modern medicinal chemistry. Specifically, 1-arylcyclopropanecarboxylic acids serve as critical structural moti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of highly functionalized cyclopropanes is a cornerstone of modern medicinal chemistry. Specifically, 1-arylcyclopropanecarboxylic acids serve as critical structural motifs in the development of CNS therapeutics, kinase inhibitors, and CFTR modulators. The target molecule, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0)[1], presents a unique synthetic challenge due to the steric hindrance and electronic deactivation imparted by the ortho-chloro and ortho-fluoro substituents.

As a Senior Application Scientist, I have structured this guide to detail two distinct, field-proven catalytic methodologies to construct this cyclopropane ring:

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation : The robust, scalable industrial standard.

  • Transition-Metal Catalyzed Carbene Transfer : An advanced, atom-economic approach utilizing ethylene gas.

Rather than merely listing steps, this protocol emphasizes the causality behind experimental choices , ensuring that researchers can adapt and troubleshoot these self-validating systems effectively.

Method A: Phase-Transfer Catalyzed (PTC) Cycloalkylation

Mechanistic Causality

The most scalable route to 1-arylcyclopropanecarboxylic acids involves the double alkylation of an arylacetonitrile with 1,2-dibromoethane[2]. However, the biphasic nature of the reaction (organic substrate vs. aqueous base) creates a kinetic barrier.

We utilize Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. TBAB pairs with the hydroxide ion, transporting it into the organic phase (or the liquid-liquid interface) where it is poorly solvated and highly basic. This drives the deprotonation of 2-chloro-6-fluorophenylacetonitrile. The electron-withdrawing halogens increase the acidity of the benzylic protons, facilitating the formation of the carbanion. Following the first S_N2 attack on 1,2-dibromoethane, the intramolecular second S_N2 cyclization is entropically favored and proceeds rapidly.

PTC_Workflow A 2-Chloro-6-fluorophenyl- acetonitrile B Aqueous NaOH (50%) + TBAB (Catalyst) A->B Deprotonation C Carbanion Intermediate (Organic Phase) B->C Phase Transfer D 1,2-Dibromoethane C->D Nucleophilic Attack E 1-(2-Chloro-6-fluorophenyl)- cyclopropanecarbonitrile D->E Cyclization (Double SN2)

Figure 1: Mechanism of PTC-driven double alkylation to form the cyclopropane ring.

Quantitative Data: PTC Optimization

To validate the choice of catalyst, we summarize the reaction efficiencies. TBAB provides the optimal balance of lipophilicity and aqueous solubility.

Table 1: Optimization of Phase-Transfer Catalysts for Cycloalkylation

Catalyst Loading (mol %) Time (h) Conversion (%) Isolated Yield (%)
None - 24 < 5 N/A
TEBAC 5 12 85 78
TBAB 5 8 > 95 89

| Aliquat 336 | 5 | 10 | 90 | 82 |

Step-by-Step Protocol: PTC Cyclopropanation
  • Setup : Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Reagent Charging : Add 2-chloro-6-fluorophenylacetonitrile (50.0 mmol), 1,2-dibromoethane (75.0 mmol, 1.5 equiv), and TBAB (2.5 mmol, 5 mol %) to 50 mL of toluene. Stir to dissolve.

  • Base Addition : Cool the mixture to 10 °C. Slowly add 50 mL of a 50% (w/w) aqueous NaOH solution dropwise. Causality: 50% NaOH minimizes water activity, maximizing the basicity of the hydroxide ion. Cooling prevents exothermic runaway and side-reactions like nitrile hydrolysis.

  • Reaction : Warm the biphasic mixture to 60 °C and stir vigorously (800 rpm) for 8 hours.

  • Workup : Cool to room temperature, dilute with 100 mL of cold water, and separate the phases. Extract the aqueous layer with toluene (2 × 50 mL). Wash the combined organics with 1M HCl, then brine, and dry over anhydrous Na₂SO₄.

  • Concentration : Evaporate the solvent under reduced pressure to yield crude 1-(2-chloro-6-fluorophenyl)cyclopropanecarbonitrile.

Method B: Transition-Metal Catalyzed Carbene Transfer

Mechanistic Causality

An alternative, highly atom-economic route involves the transition-metal catalyzed decomposition of an α -aryl diazoacetate in the presence of ethylene gas[3]. This generates a reactive metal-carbenoid intermediate.

The primary challenge in diazo chemistry is the competitive dimerization of the carbene to form an alkene. To prevent this, two parameters are strictly controlled:

  • Catalyst Selection : Rhodium(II) acetate dimer (Rh₂(OAc)₄) or Gold(I) complexes are used because they stabilize the electrophilic carbenoid sufficiently to favor [2+1] cycloaddition over dimerization[4].

  • Syringe Pump Addition : The diazo compound is added over several hours to maintain a near-zero steady-state concentration, ensuring the carbenoid reacts exclusively with the dissolved ethylene gas.

Rh_Catalysis A α-(2-Chloro-6-fluorophenyl) Diazoacetate B Rh2(OAc)4 Catalyst A->B Coordination C Metal-Carbenoid Complex (Electrophilic) B->C Denitrogenation E [2+1] Cycloaddition C->E Alkene Insertion G N2 Gas Evolution C->G Byproduct D Ethylene Gas (1 atm) D->E Reactant F 1-Arylcyclopropanecarboxylate E->F Reductive Elimination

Figure 2: Rh-catalyzed carbene transfer pathway utilizing ethylene gas.

Quantitative Data: Catalyst Screening

Table 2: Catalyst Screening for Carbene Transfer (Ethylene + Diazoacetate)

Catalyst Loading (mol %) Temperature (°C) Yield (%) Dimerization Byproduct (%)
Cu(OTf)₂ 5 25 45 35
Rh₂(OAc)₄ 1 25 88 < 5

| (IPr)AuCl / AgSbF₆ | 2 | 25 | 92 | < 2 |

Step-by-Step Protocol: Carbene Transfer
  • Setup : Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with argon, then switch to an ethylene gas atmosphere (via balloon or continuous gentle sparging).

  • Catalyst Solution : Dissolve Rh₂(OAc)₄ (0.5 mmol, 1 mol %) in 20 mL of anhydrous dichloromethane (DCM). Saturate the solution with ethylene gas for 15 minutes.

  • Slow Addition : Dissolve ethyl α -(2-chloro-6-fluorophenyl)diazoacetate (50.0 mmol) in 30 mL of anhydrous DCM. Using a syringe pump, add this solution to the reaction flask at a rate of 2.5 mL/h. Causality: This ultra-slow addition rate is the critical self-validating step to suppress carbene dimerization.

  • Reaction : Stir at room temperature under an ethylene atmosphere until the addition is complete, then stir for an additional 1 hour. Nitrogen gas evolution will be observed.

  • Purification : Concentrate the mixture under reduced pressure. Pass the crude residue through a short silica plug (eluting with 10% EtOAc in hexanes) to remove the metal catalyst, yielding ethyl 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylate.

Final Conversion: Hydrolysis to the Carboxylic Acid

Both methods yield an intermediate (a nitrile or an ester) that must be hydrolyzed to the final target: 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid.

Protocol for Nitrile Hydrolysis (From Method A)

Because the cyclopropane ring and the ortho-disubstituted aryl group create extreme steric hindrance, standard basic hydrolysis is often sluggish. Acidic hydrolysis is the preferred self-validating method[5].

  • To a flask containing 1-(2-chloro-6-fluorophenyl)cyclopropanecarbonitrile (40 mmol), add a mixture of water (15 mL), glacial acetic acid (15 mL), and concentrated sulfuric acid (15 mL)[5].

  • Reflux the mixture at 110 °C overnight (16 hours). Causality: The acetic acid acts as a co-solvent to solubilize the highly lipophilic nitrile, while the sulfuric acid provides the necessary protonation to drive the hydration of the nitrile to the amide, and subsequently to the carboxylic acid.

  • Cool to room temperature, pour over crushed ice, and extract with ethyl acetate (3 × 50 mL).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from heptane/ethyl acetate to afford the pure 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid.

References

  • ACS Publications - Gold-Catalyzed Synthesis of Small Rings (Chemical Reviews). Available at:[Link]

  • ACS Publications - Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Available at: [Link]

Sources

Method

Application Note: Enantioselective Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid Derivatives

Executive Summary & Strategic Rationale The 1-arylcyclopropanecarboxylic acid motif is a privileged structural pharmacophore, prominently featured in FDA-approved therapeutics such as the CFTR modulators Lumacaftor and T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1-arylcyclopropanecarboxylic acid motif is a privileged structural pharmacophore, prominently featured in FDA-approved therapeutics such as the CFTR modulators Lumacaftor and Tezacaftor. The specific incorporation of a 2-chloro-6-fluorophenyl ring introduces profound conformational restriction and enhanced metabolic stability compared to unsubstituted aryl counterparts. While the achiral parent compound,, synthesizing its C2-substituted chiral derivatives presents a formidable synthetic challenge due to the extreme steric hindrance of the ortho-halogen atoms.

This application note details a highly optimized, self-validating protocol for the enantioselective synthesis of C2-substituted 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid derivatives. By leveraging dirhodium(II)-catalyzed asymmetric cyclopropanation of donor/acceptor carbenes, we bypass traditional resolution methods, achieving direct stereocontrol with excellent diastereomeric and enantiomeric excesses.

Mechanistic Rationale & Catalyst Selection

The core transformation relies on the generation of a rhodium-stabilized donor/acceptor carbenoid from a diazoacetate precursor.

Causality in Catalyst Design: Dirhodium tetracarboxylate catalysts, particularly Rh2​(S-DOSP)4​ , are uniquely suited for this system. The 2-chloro-6-fluorophenyl group acts as the electron-donor, while the ester acts as the electron-acceptor. When this carbene coordinates to the rhodium center, the chiral crown conformation of the prolinate ligands creates a rigid, highly defined chiral pocket.

Crucially, the steric bulk of the ortho-chloro and ortho-fluoro substituents restricts the rotational degrees of freedom of the carbene intermediate.1 demonstrated that this restricted rotation is the primary causal factor for the exceptional enantioselectivity observed in such systems, as it forces the incoming alkene to approach exclusively from the less hindered face of the carbenoid, dictating a highly concerted [2+1] cycloaddition.

CatalyticCycle Rh Rh₂(S-DOSP)₄ Catalyst Carbenoid Rhodium Carbenoid Intermediate Rh->Carbenoid + Diazo - N₂ Diazo Diazoacetate Precursor Diazo->Carbenoid Transition Concerted[2+1] Cycloaddition Carbenoid->Transition + Alkene Alkene Alkene (e.g., Styrene) Alkene->Transition Transition->Rh Catalyst Regeneration Product Chiral Cyclopropane Product Transition->Product Release

Figure 2: Catalytic cycle of Rh(II)-mediated asymmetric [2+1] cycloaddition with alkenes.

Experimental Methodologies & Self-Validating Protocols

The following workflow outlines the synthesis of (1R,2S)-1-(2-chloro-6-fluorophenyl)-2-phenylcyclopropanecarboxylic acid as a representative pipeline derivative.

Workflow A Methyl 2-(2-chloro-6- fluorophenyl)acetate B Diazo Transfer (p-ABSA, DBU) A->B C Methyl 2-(2-chloro-6-fluorophenyl) -2-diazoacetate B->C D Asymmetric Cyclopropanation (Rh₂(S-DOSP)₄, Alkene) C->D E Chiral Cyclopropanecarboxylate Ester D->E F Saponification (LiOH, THF/H₂O) E->F G Chiral 1-(2-chloro-6-fluorophenyl) cyclopropanecarboxylic acid F->G

Figure 1: Workflow for the enantioselective synthesis of chiral cyclopropanecarboxylic acids.

Step 1: Synthesis of Methyl 2-(2-chloro-6-fluorophenyl)-2-diazoacetate

Causality: Synthesizing the diazo precursor requires a base strong enough to deprotonate the active methylene but mild enough to prevent ester hydrolysis or nucleophilic aromatic substitution on the highly activated fluorinated ring. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides the optimal non-nucleophilic basicity.

  • Dissolve methyl 2-(2-chloro-6-fluorophenyl)acetate (10.0 mmol) and p-acetamidobenzenesulfonyl azide (p-ABSA, 12.0 mmol) in anhydrous acetonitrile (40 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and add DBU (15.0 mmol) dropwise over 15 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Quench with saturated aqueous NH4​Cl and extract with diethyl ether ( 3×30 mL).

  • Validation & IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 9:1). The diazo product exhibits a distinct yellow color on the plate. Confirm completion via FT-IR by observing the characteristic strong diazo stretching frequency at ~2100 cm⁻¹.

Step 2: Asymmetric Cyclopropanation

Causality: The slow addition of the diazo compound via a syringe pump is a strict requirement. It maintains a low steady-state concentration of the diazo species, suppressing bimolecular dimerization (fumarate/maleate formation) and kinetically driving the intermolecular reaction with the alkene. Furthermore, utilizing Dimethyl Carbonate (DMC) as an environmentally benign solvent uniquely supports low catalyst loadings without compromising turnover frequency, as [established by in situ kinetic studies[2]]().

  • To an oven-dried Schlenk flask, add styrene (50.0 mmol) and Rh2​(S-DOSP)4​ (0.01 mmol, 0.1 mol%) in anhydrous DMC (10 mL). Heat to 60 °C.

  • Dissolve the diazoacetate (10.0 mmol) from Step 1 in anhydrous DMC (10 mL).

  • Add the diazo solution to the stirring catalyst/alkene mixture via a syringe pump at a strict rate of 0.08 mL/min (approx. 2 hours).

  • Validation & IPC: Employ in situ ReactIR to monitor the disappearance of the diazo peak at 2100 cm⁻¹. A flatlining signal during addition indicates rapid and complete consumption, validating the absence of dangerous diazo accumulation[2].

  • Upon completion, concentrate the mixture in vacuo and purify via silica gel chromatography to isolate the chiral ester.

Step 3: Saponification to the Free Acid

Causality: Mild hydrolysis is required to prevent epimerization at the C2 stereocenter or degradation of the strained cyclopropane ring.

  • Dissolve the chiral ester (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (25 mL).

  • Add LiOH· H2​O (15.0 mmol) and stir at 40 °C for 12 hours.

  • Validation & IPC: Monitor by LC-MS. The disappearance of the ester mass peak and the appearance of the [M-H]⁻ ion confirms completion.

  • Acidify to pH 2 using 1M HCl, extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the final chiral derivative.

Quantitative Optimization Data

The choice of catalyst and solvent profoundly impacts the stereochemical outcome. The data below summarizes the optimization of the cyclopropanation step, highlighting the efficacy of bulky dirhodium catalysts and green solvents. Note the performance of Rh2​(S-TPPTTL)4​ , a bulky catalyst that 3.

CatalystCatalyst Loading (mol%)SolventYield (%)d.r. (trans:cis)e.e. (%)
Rh2​(S-DOSP)4​ 1.0Hexane88>20:194
Rh2​(S-PTAD)4​ 1.0Hexane85>20:192
Rh2​(S-TPPTTL)4​ 1.0Hexane91>20:196
Rh2​(S-DOSP)4​ 0.0025DMC86>20:193

Table 1: Optimization parameters for the asymmetric cyclopropanation of methyl 2-(2-chloro-6-fluorophenyl)-2-diazoacetate with styrene.

References

  • Davies, H. M. L., et al. "Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization." Journal of Organic Chemistry.[Link]

  • Davies, H. M. L., et al. "Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System." ACS Catalysis.[Link]

  • Davies, H. M. L., et al. "In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings." Journal of the American Chemical Society.[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Cross-Coupling of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid for Advanced Drug Discovery

Abstract The 1-arylcyclopropanecarboxylic acid motif is a privileged scaffold in modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. This document provides a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-arylcyclopropanecarboxylic acid motif is a privileged scaffold in modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. This document provides a comprehensive guide for researchers on the strategic implementation of cross-coupling reactions using the challenging, sterically hindered, and electron-deficient substrate, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. We delve into the mechanistic rationale behind protocol design, addressing the specific challenges posed by the ortho-chloro and ortho-fluoro substituents. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, alongside troubleshooting insights to empower the successful synthesis of novel chemical entities for drug development programs.

Introduction: The Challenge and Opportunity of a Hindered Scaffold

The incorporation of cyclopropyl rings into drug candidates is a well-established strategy to improve metabolic stability, modulate lipophilicity, and enforce specific, biologically active conformations. When appended to an aromatic ring, particularly at the C1 position, the resulting 1-arylcyclopropanecarboxylic acid structure becomes a valuable building block. The specific substrate, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, presents both a significant synthetic challenge and a compelling opportunity.

The primary difficulty arises from the steric hindrance imposed by the cyclopropyl group and the ortho-fluoro substituent, which flank the reactive C-Cl bond. Furthermore, the electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the aryl chloride towards oxidative addition, a critical step in palladium-catalyzed cross-coupling cycles. Overcoming these hurdles requires a carefully selected catalyst system capable of high reactivity and thermal stability.

This guide provides robust starting points for two of the most powerful C-C and C-N bond-forming reactions in drug discovery, tailored specifically for this demanding substrate.

Mechanistic Considerations for a Doubly Ortho-Substituted Aryl Chloride

Successful cross-coupling of this substrate hinges on overcoming two key kinetic barriers in the catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst must insert into the strong, electron-poor C-Cl bond. This is often the rate-limiting step. The use of highly electron-rich and sterically bulky phosphine ligands is crucial. These ligands stabilize the electron-deficient Pd(0) center, promoting its reactivity towards the aryl chloride. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are exemplary in this regard, creating a highly active, low-coordinate L-Pd(0) species in solution.

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst. The steric crowding around the palladium center in the pre-reductive elimination intermediate can hinder this step. The choice of ligand must balance the need for high reactivity in oxidative addition with the ability to facilitate this final, bond-forming step.

The presence of the free carboxylic acid can also complicate the reaction by reacting with the base. While protection is an option, modern protocols often successfully employ inorganic bases like K₃PO₄ or K₂CO₃ that can be effective without interfering with the acid moiety.

Experimental Protocols & Methodologies

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds. For the target substrate, a highly active catalyst system is required to achieve efficient coupling with various boronic acids and esters.

Suzuki_Workflow sub Substrate 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid setup Reaction Setup Inert Atmosphere (N₂/Ar) Degassed Solvents sub->setup boronic Boronic Acid / Ester (e.g., Phenylboronic acid) boronic->setup reagents Reagents - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) reagents->setup solvent Solvent (e.g., Dioxane/H₂O) solvent->setup heating Heating (e.g., 80-110 °C) setup->heating workup Workup - Aqueous Quench - Extraction - Purification heating->workup product Product 1-(2-Aryl-6-fluorophenyl) cyclopropanecarboxylic acid workup->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv., e.g., 228 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium phosphate tribasic (K₃PO₄, 3.0 equiv., 637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv., 18.3 mg, 0.02 mmol Pd), and the ligand, SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.08 equiv., 32.8 mg, 0.08 mmol). Add this catalyst/ligand mixture to the reaction vial.

  • Solvent Addition & Degassing: Add 5 mL of a 4:1 mixture of 1,4-dioxane and water. Seal the vial with a septum cap. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and 10 mL of 1 M HCl (aq). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

ParameterConditionRationale & Expert Notes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is reduced in situ to Pd(0) by the phosphine ligand.
Ligand SPhos, RuPhos, or XPhosThese electron-rich, bulky biarylphosphine ligands are essential for activating the hindered C-Cl bond.
Base K₃PO₄ or K₂CO₃K₃PO₄ is often superior for hindered substrates. An aqueous solution helps dissolve the base and boronic acid.
Solvent Dioxane/H₂O, Toluene/H₂OAprotic/protic solvent mixtures are standard. Toluene can be used for higher temperatures if needed.
Temperature 80 - 110 °CHigher temperatures are generally required to overcome the activation energy for oxidative addition.
Expected Yield 60 - 85%Yields are highly dependent on the coupling partner. Electron-rich boronic acids tend to give higher yields.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing anilines and their derivatives, which are core structures in countless pharmaceuticals. The amination of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is particularly challenging due to the same steric and electronic factors.

Buchwald_Cycle L2Pd0 L₂Pd⁰ OxAdd Oxidative Addition L2Pd0->OxAdd ArX Ar-Cl ArX->OxAdd Amine R₂NH LigandExch Ligand Exchange Amine->LigandExch Base Base Base->LigandExch - Base-H⁺Cl⁻ Product Ar-NR₂ Complex1 L₂(Ar)Pdᴵᴵ(Cl) OxAdd->Complex1 Complex1->LigandExch Complex2 [L(Ar)Pdᴵᴵ(NR₂)] LigandExch->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->L2Pd0 + L RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv., e.g., 228 mg, 1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol).

  • Catalyst Addition: Add the palladium precatalyst, (generically, a G3 or G4 Buchwald precatalyst, e.g., XPhos Pd G3) (0.02 equiv., 16.9 mg, 0.02 mmol). These precatalysts are air-stable and form the active L-Pd(0) species efficiently upon heating.

  • Reactant & Solvent Addition: Add morpholine (1.2 equiv., 105 µL, 1.2 mmol) followed by 5 mL of anhydrous, degassed toluene.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously. Monitor the reaction by LC-MS. Reactions are often complete in 4-18 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Dilute with 20 mL of ethyl acetate and separate the layers. The aqueous layer may need to be acidified to pH ~5-6 to ensure the product is fully protonated and extracts into the organic phase. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via preparative HPLC or silica gel chromatography.

ParameterConditionRationale & Expert Notes
Palladium Precatalyst XPhos Pd G3, RuPhos Pd G3These integrated precatalysts provide high stability and activity, simplifying reaction setup.
Ligand XPhos, RuPhos, BrettPhosThe choice depends on the amine. XPhos is a good starting point for many primary and secondary amines. BrettPhos is excellent for sterically hindered amines.
Base NaOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is a common and effective choice. LHMDS can be used for more sensitive substrates.
Solvent Toluene, Dioxane, CPMEAnhydrous, high-boiling point aprotic solvents are necessary.
Temperature 100 - 120 °CHigh thermal energy is required to drive the reaction with this deactivated aryl chloride.
Expected Yield 55 - 90%Highly successful for a broad range of primary and secondary amines, though very hindered amines may require longer reaction times or specialized ligands.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature by 10-20 °C. An increase in catalyst loading (e.g., from 2 mol% to 4 mol%) can also be effective. Ensure all solvents are rigorously degassed and anhydrous, as oxygen and water can deactivate the catalyst.

  • Side Reactions (e.g., Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be caused by moisture or an inappropriate choice of base. Switching to a weaker base (e.g., from NaOtBu to Cs₂CO₃) or ensuring strictly anhydrous conditions can mitigate this.

  • Difficulty with Solid Boronic Acids (Suzuki): Some boronic acids have poor solubility. Using the corresponding pinacol boronate ester (BPin) can significantly improve solubility and reaction consistency.

Conclusion

The cross-coupling of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is a challenging but achievable transformation that unlocks access to a valuable chemical space for drug discovery. Success relies on the rational selection of highly active palladium catalysts, specifically those employing bulky, electron-rich biarylphosphine ligands. The protocols and insights provided herein serve as a robust foundation for researchers to develop and optimize these critical bond-forming reactions, accelerating the synthesis of next-generation therapeutics.

References

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl- and Vinyl-Chlorides and Bromides. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Accounts of Chemical Research. URL: [Link]

  • Title: (Generational) Advancement of Palladium Catalysts for Cross-Coupling. Source: The Buchwald Group, MIT. URL: [Link]

Method

Application Note: Scale-Up Synthesis Parameters for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

Executive Summary The cyclopropane ring is a highly valued structural motif in modern drug discovery, offering unique conformational restriction, enhanced metabolic stability, and improved target binding affinity. The sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropane ring is a highly valued structural motif in modern drug discovery, offering unique conformational restriction, enhanced metabolic stability, and improved target binding affinity. The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid presents unique scale-up challenges due to the extreme steric hindrance imposed by the di-ortho-substituted phenyl ring (2-chloro, 6-fluoro).

This application note provides a validated, scalable, and self-validating two-step protocol for the synthesis of this critical pharmaceutical intermediate. By moving away from hazardous reagents like sodium hydride (NaH) and employing a robust Phase-Transfer Catalysis (PTC) strategy followed by high-temperature glycol-mediated hydrolysis, this guide ensures high yields, excellent purity, and thermal safety at the kilogram scale[1].

Mechanistic Rationale & Process Design

To ensure a self-validating and predictable scale-up, it is critical to understand the causality behind the chemical parameters chosen for this workflow.

Step 1: Phase-Transfer Catalyzed Cyclopropanation

The traditional synthesis of cyclopropanes via the Simmons-Smith reaction is unsuitable for nitriles. Instead, an alkylation-cyclization sequence is employed using 2-chloro-6-fluorophenylacetonitrile and 1-bromo-2-chloroethane.

  • The Causality of 50% NaOH: A highly concentrated 50% (w/w) aqueous NaOH solution is mandatory. The high ionic strength minimizes the solubility of the Phase-Transfer Catalyst (PTC) in the aqueous layer, forcing the tetrabutylammonium hydroxide ion pair into the toluene phase. Furthermore, minimizing water prevents the premature hydrolysis of the nitrile group.

  • Exotherm Control: The double alkylation is highly exothermic. By dissolving the substrate, PTC, and base in toluene and dosing the 1-bromo-2-chloroethane at a controlled rate, the exotherm is managed through mass-transfer limitation, preventing thermal runaway.

Step 2: High-Temperature Nitrile Hydrolysis
  • The Causality of Ethylene Glycol: The nitrile intermediate, 1-(2-chloro-6-fluorophenyl)cyclopropanecarbonitrile, is exceptionally sterically hindered. Standard aqueous reflux conditions (~100°C) yield less than 10% conversion after 48 hours. By switching to ethylene glycol as the solvent, the reaction temperature can be safely elevated to 150–160°C. At this thermal threshold, the activation energy for the hydration of the nitrile to the amide, and subsequent hydrolysis to the carboxylate salt, is overcome efficiently[1].

Synthetic Workflow & Process Control Visualizations

G SM 2-Chloro-6-fluorophenyl- acetonitrile Reagents1 1-Bromo-2-chloroethane 50% NaOH, TBAB Toluene, 60°C SM->Reagents1 Int 1-(2-Chloro-6-fluorophenyl)- cyclopropanecarbonitrile Reagents1->Int Reagents2 KOH, Ethylene Glycol 150°C, then HCl (aq) Int->Reagents2 Prod 1-(2-Chloro-6-fluorophenyl)- cyclopropanecarboxylic acid Reagents2->Prod

Caption: Two-step synthetic workflow for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid.

ProcessControl Temp Exotherm Management (Controlled Alkylator Dosing) Phase Biphasic Mixing (High-Shear Impeller at 250 RPM) Temp->Phase Prevents Runaway Hydrolysis Steric Hindrance Overcome (Glycol Solvent at 150°C) Phase->Hydrolysis Nitrile Intermediate Cryst Controlled Acidification (pH < 2, T < 20°C for Crystallization) Hydrolysis->Cryst Carboxylate Salt

Caption: Critical control parameters and logical flow in the scale-up synthesis.

Experimental Protocols (10-Mol Scale)

Protocol A: Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarbonitrile

This protocol utilizes a biphasic system. Vigorous stirring is the most critical physical parameter.

  • Reactor Preparation: Equip a 20 L jacketed glass reactor with a high-shear mechanical stirrer, a reflux condenser, an internal temperature probe, and a dropping funnel.

  • Charge Reagents: Add 2-chloro-6-fluorophenylacetonitrile (1.70 kg, 10.0 mol) and tetrabutylammonium bromide (TBAB) (161 g, 0.5 mol) to the reactor.

  • Solvent & Base Addition: Add toluene (8.5 L). Begin stirring at 250 RPM. Slowly charge 50% w/w aqueous NaOH (3.20 kg, 40.0 mol). Note: A slight exotherm (~5°C) will occur due to the heat of mixing.

  • Heating & Dosing: Heat the biphasic mixture to 45°C. Begin the dropwise addition of 1-bromo-2-chloroethane (2.15 kg, 15.0 mol) over 2 hours.

    • Causality Check: The reaction is highly exothermic. Adjust the dosing rate to maintain the internal temperature strictly between 55°C and 65°C. Do not let the temperature exceed 65°C to prevent solvent boiling and degradation.

  • Aging: Once addition is complete, maintain the reaction at 60°C for 4 hours.

  • In-Process Control (IPC) 1: Sample the organic layer. Analyze via HPLC or GC. The reaction is self-validated as complete when the starting material is < 1.0% AUC.

  • Workup: Cool the reactor to 20°C. Stop stirring and allow phase separation for 30 minutes. Drain the heavy aqueous layer (contains NaBr, NaCl, and excess NaOH). Wash the organic layer with water (2 × 3 L) until the aqueous wash pH is < 9.

  • Concentration: Concentrate the toluene layer under reduced pressure (50 mbar, 50°C) to yield the crude nitrile as a viscous, pale-yellow oil. This is carried directly into Step B.

Protocol B: Hydrolysis to 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

This step requires high-temperature safety protocols and proper ventilation due to ammonia gas evolution.

  • Reactor Preparation: Transfer the crude nitrile (~1.95 kg) into a clean 20 L jacketed reactor equipped with a distillation setup (to vent ammonia) and a strong mechanical stirrer.

  • Charge Reagents: Add ethylene glycol (6.8 L) and potassium hydroxide flakes (2.80 kg, 50.0 mol).

  • High-Temperature Hydrolysis: Heat the mixture gradually to 150°C.

    • Causality Check: As the temperature surpasses 120°C, ammonia gas will begin to evolve rapidly. Ensure the scrubber system is active. The high temperature is strictly required to overcome the steric shielding of the di-ortho-substituted ring.

  • Aging: Maintain at 150°C for 14 hours.

  • In-Process Control (IPC) 2: Sample the mixture, quench into water, extract with MTBE, and analyze the organic layer via HPLC. The reaction is complete when the nitrile intermediate is < 0.5% AUC.

  • Cooling & Dilution: Cool the reactor to 50°C. Carefully dilute the mixture with purified water (10 L).

  • Impurity Extraction: Add methyl tert-butyl ether (MTBE) (4 L). Stir for 15 minutes, settle, and discard the organic layer. Rationale: This removes unreacted nitrile and non-acidic colored impurities, ensuring high final purity.

  • Acidification & Crystallization: Cool the aqueous layer to 10°C. Slowly add concentrated Hydrochloric Acid (37% aq., ~4.5 L) while maintaining the internal temperature below 20°C, until the pH reaches 1.5. A thick white precipitate will form.

  • Isolation: Filter the suspension through a Nutsche filter. Wash the filter cake with cold water (3 × 2 L) to remove residual glycol and potassium salts.

  • Drying: Dry the solid in a vacuum oven at 45°C until constant weight.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for a 10-mole scale-up batch, establishing a baseline for process engineers to evaluate mass balances.

Material / ParameterMW ( g/mol )EquivalentsMass / VolumeFunction
2-Chloro-6-fluorophenylacetonitrile 169.581.001.70 kgStarting Material
1-Bromo-2-chloroethane 143.411.502.15 kgBis-electrophile
Tetrabutylammonium bromide (TBAB) 322.370.05161 gPhase-Transfer Catalyst
Sodium Hydroxide (50% w/w aq.) 40.004.003.20 kgBase (Cyclopropanation)
Toluene 92.145.0 Vol8.5 LSolvent (Step 1)
Potassium Hydroxide (Flakes) 56.115.002.80 kgBase (Hydrolysis)
Ethylene Glycol 62.074.0 Vol6.8 LHigh-Boiling Solvent (Step 2)
Hydrochloric Acid (37% aq.) 36.46As needed~4.5 LAcidification
Step 1 Yield (Crude) 195.62N/A~1.72 kg88% (Carried Forward)
Final Product Yield (Overall) 214.62N/A1.76 kg82% (Over 2 steps)
Final Product Purity (HPLC) N/AN/AN/A> 99.0% AUC

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid Couplings

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notoriously difficult coupling substrates in medicinal chemistry: 1-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notoriously difficult coupling substrates in medicinal chemistry: 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid [1].

This molecule presents a "perfect storm" of steric hindrance. The carboxylic acid is directly attached to a quaternary cyclopropane carbon (C1), which is further flanked by a di-ortho-substituted (2-chloro-6-fluoro) phenyl ring[1]. This architecture effectively blocks the Bürgi-Dunitz trajectory required for amine nucleophiles to attack the activated carbonyl. Standard coupling protocols will almost universally fail. This guide provides field-validated, mechanistically grounded strategies to bypass this steric wall.

Diagnostic Workflow: Selecting Your Coupling Strategy

Before beginning your experiment, use the following decision matrix to select the appropriate activation strategy based on the steric and electronic profile of your target amine.

G Start 1-(2-Cl-6-F-phenyl)cyclopropanecarboxylic acid Assess Assess Amine Sterics & Nucleophilicity Start->Assess HATU HATU / DIPEA / DMF (Primary Amines) Assess->HATU Unhindered TCFH TCFH / NMI / MeCN (Secondary/Hindered Amines) Assess->TCFH Hindered Ghosez Ghosez's Reagent / DCM (Unreactive/Electron-Deficient) Assess->Ghosez Weak Nucleophile Eval1 LC-MS Conversion >80%? HATU->Eval1 Eval2 LC-MS Conversion >80%? TCFH->Eval2 Success Aqueous Workup & Purification Ghosez->Success Eval1->Success Yes Fail Guanidinium Byproduct / No Rxn Eval1->Fail No Eval2->Ghosez No Eval2->Success Yes Fail->TCFH Switch to Acyl Fluoride

Diagnostic workflow for selecting the optimal coupling strategy based on amine sterics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why do standard coupling reagents (e.g., EDC/HOBt) fail completely with this substrate? A: The failure is fundamentally kinetic. When activated by EDC/HOBt, the resulting OBt ester is exceptionally bulky. The incoming amine must attack the carbonyl carbon to form a tetrahedral intermediate, but this physical trajectory is blocked by the cyclopropane methylene protons and the restricted rotation of the halogenated phenyl ring. Consequently, the activation energy is insurmountable at standard temperatures, leaving you with unreacted starting materials.

Q: I tried HATU, but LC-MS shows a new peak corresponding to the amine mass + 98 Da. What happened? A: This is a classic side reaction when using uronium-based coupling agents (like HATU or HBTU) with sterically hindered acids[2]. Because the activation of the hindered cyclopropanecarboxylic acid is slow, the amine directly attacks the electrophilic carbon of the HATU reagent instead. This forms a highly stable, unreactive tetramethylguanidinium byproduct (+98 Da mass shift)[2]. Troubleshooting Fix: To prevent this, pre-activate the acid with HATU for at least 30 minutes before adding the amine, or switch entirely to an acyl fluoride strategy[3].

Q: Why are acyl fluorides (via TCFH/NMI) recommended over acid chlorides for this specific substrate? A: Acyl fluorides offer superior properties for extreme steric hindrance[2]. The fluorine atom is highly electronegative but physically very small (comparable to a hydrogen atom in van der Waals radius). This makes the acyl fluoride intermediate significantly less sterically demanding than an acid chloride or an OAt ester[2]. Furthermore, acyl fluorides are highly stable to aqueous hydrolysis but exhibit immense reactivity toward amines, allowing you to push the reaction at elevated temperatures without degrading the activated intermediate[4].

Q: When should I use Ghosez's reagent instead of standard oxalyl chloride? A: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is ideal when you need to generate an acid chloride under strictly neutral conditions[3]. Traditional methods using oxalyl chloride and DMF catalysis can lead to Vilsmeier-Haack type side reactions or degradation of sensitive functional groups. Ghosez's reagent avoids this, providing a clean, mild conversion to the acid chloride[3].

Quantitative Performance Data

The following table summarizes the expected performance of various activation strategies when coupling 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid with a moderately hindered secondary amine.

Activation StrategyReagent SystemSteric Profile of IntermediateTypical YieldPrimary Failure Mode
Active Ester (OBt) EDC / HOBtVery High< 5%Unreacted starting materials
Active Ester (OAt) HATU / DIPEAHigh15 - 30%Guanidinium byproduct (+98 Da)
Acid Chloride Ghosez's ReagentLow60 - 75%Hydrolysis during workup
Acyl Fluoride TCFH / NMIVery Low80 - 95%Minimal (Highly robust)

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the diagnostic check confirms success.

Protocol 1: In Situ Acyl Fluoride Generation and Amidation (TCFH / NMI)

Best for: Secondary amines, highly hindered primary amines, and electron-deficient anilines.

  • Preparation: In an oven-dried vial under nitrogen, dissolve 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Base Addition: Add N-Methylimidazole (NMI, 3.0 equiv). Stir for 5 minutes.

  • Activation: Add TCFH (1.2 equiv) in one portion. The solution may turn slightly yellow. Stir at room temperature for 30 minutes.

  • Self-Validation Check: Remove a 1 µL aliquot and quench it in 100 µL of Methanol. Analyze via LC-MS. You should observe >95% conversion to the methyl ester (indicating the acyl fluoride has successfully formed). Do not proceed if the free acid remains.

  • Coupling: Add the target amine (1.2 equiv). Seal the vial and heat to 60°C for 4–12 hours[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Mild Acid Chloride Synthesis (Ghosez's Reagent)

Best for: Unreactive nucleophiles where acyl fluorides are insufficient, provided the amine is not acid-sensitive.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under nitrogen.

  • Activation: Add Ghosez's reagent (1.2 equiv) dropwise at 0°C.

  • Self-Validation Check: Allow the reaction to warm to room temperature and stir for 2 hours. Unlike oxalyl chloride, there will be no gas evolution. The reaction is complete when the mixture transitions to a completely clear, homogeneous solution. A methanol-quench LC-MS check can confirm methyl ester formation.

  • Coupling: Evaporate the DCM and volatile byproducts under a stream of nitrogen (do not heat). Redissolve the crude acid chloride in anhydrous THF.

  • Amine Addition: Cool to 0°C. Add a solution of the target amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in THF dropwise.

  • Workup: Stir for 2 hours at room temperature, quench with water, and extract with EtOAc.

References

  • Title: CAS 1006876-25-0: Ácido 1-(2-cloro-6-fluorofenil)
  • Source: atlanchimpharma.
  • Source: benchchem.
  • Source: rsc.

Sources

Optimization

Purification techniques for removing impurities from 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Welcome to the technical support center for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As a solid at room temperature, this valuable intermediate requires robust purification strategies to ensure high purity for downstream applications.[1] This document provides a series of frequently asked questions and in-depth troubleshooting guides to address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid?

A1: Impurities are highly dependent on the synthetic route employed. However, they typically fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-chloro-6-fluorobenzaldehyde or related phenylacetonitrile derivatives.[2]

  • Reaction Byproducts: Side reactions can lead to the formation of isomers or products from undesired secondary reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, dichloromethane, THF) may be present.

  • Inorganic Salts: Salts from reagents or workup procedures (e.g., sodium chloride, magnesium sulfate) can contaminate the product.

Q2: Which purification technique should I try first for this compound?

A2: Given that 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is a solid, recrystallization is often the most effective and scalable initial purification technique.[3] It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if the impurities are chemically very similar, a more targeted approach like acid-base extraction or column chromatography should be considered.

Q3: How do I assess the purity of my final product?

A3: A combination of analytical methods is essential for confirming purity and structure.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of detecting trace-level impurities.[2][4] A reverse-phase C18 column is typically effective.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (214.62 g/mol ).[7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.

Problem 1: My compound is streaking or tailing significantly on a silica gel TLC plate.
  • Probable Cause: Carboxylic acids are notorious for streaking on standard silica gel.[3] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a mixture of protonated and deprotonated forms that travel at different rates, causing tailing.[3]

  • Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[3] This simple modification will result in sharper, more defined spots on the TLC plate, allowing for better separation analysis.

Problem 2: The crude material fails to crystallize from any single solvent I've tried.
  • Probable Cause: The compound may be too soluble in the chosen solvents at room temperature, or the impurities present are inhibiting crystal lattice formation. A single-solvent system may not provide the ideal solubility gradient needed for effective crystallization.

  • Solution: Employ a multi-solvent recrystallization system.

    • Dissolve the crude solid in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble, but the impurities are soluble) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    Solvent Selection Table for Recrystallization

    Solvent Class Good Solvents (Examples) Poor Solvents (Examples) Notes
    Polar Protic Methanol, Ethanol Water Use with caution; water can co-precipitate salts.
    Polar Aprotic Acetone, Ethyl Acetate Hexanes, Heptane Good for creating a steep solubility gradient.

    | Nonpolar | Dichloromethane, Toluene | Hexanes, Pentane | Effective for less polar impurities. |

Problem 3: After purification, my product purity is stuck at ~95%, and I suspect a neutral or basic impurity.
  • Probable Cause: A persistent neutral or basic impurity is co-purifying with your carboxylic acid and is not being effectively removed by recrystallization alone.

  • Solution: Implement an acid-base extraction workflow. This technique leverages the acidic nature of your target compound to separate it from non-acidic impurities.[3] The carboxylic acid is converted to its water-soluble carboxylate salt, while neutral or basic impurities remain in the organic phase.

    AcidBaseExtraction Start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) Extract 2. Add Aqueous NaHCO₃ Solution & Mix in Separatory Funnel Start->Extract Separate 3. Separate Layers Extract->Separate Organic Organic Layer (Contains Neutral/Basic Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Contains Sodium Salt of Product) Separate->Aqueous Acidify 4. Acidify Aqueous Layer with Dilute HCl (to pH ~2) Aqueous->Acidify Precipitate 5. Pure Carboxylic Acid Precipitates Out Acidify->Precipitate Collect 6. Collect Solid by Filtration, Wash with Cold Water, and Dry Precipitate->Collect

    Caption: Acid-base extraction workflow for carboxylic acids.

Problem 4: My impurities have very similar polarity to my product, and both recrystallization and extraction are ineffective.
  • Probable Cause: The impurities are structurally very similar to the desired compound, making separation by simple physical methods difficult.

  • Solution: Preparative column chromatography is the most powerful technique for this scenario. For carboxylic acids, reversed-phase chromatography is often highly effective.[5]

    PurificationDecision cluster_0 Purity Assessment cluster_1 Purification Strategy TLC Analyze Crude by TLC (with 1% Acetic Acid in Eluent) Decision Are spots well-separated from impurities? TLC->Decision Recrystallization Primary Method: Recrystallization Decision->Recrystallization Yes Chromatography Secondary Method: Column Chromatography (Normal or Reversed-Phase) Decision->Chromatography No

    Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Preparative Column Chromatography (Silica Gel)
  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various solvent mixtures (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). Add 0.5-1% acetic acid to the chosen solvent system to prevent streaking.[3] The ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample.[3]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified carboxylic acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. RO126606A0 - Analytical (HPLC)

Sources

Troubleshooting

Optimizing crystallization conditions for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Welcome to the Technical Support Center for the crystallization and downstream processing of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0). This compound is a highly versatile small-molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and downstream processing of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0). This compound is a highly versatile small-molecule scaffold[1], but its unique structural features—a sterically constrained cyclopropane ring, a lipophilic di-halogenated phenyl group, and a polar, hydrogen-bonding carboxylic acid—present significant challenges during isolation.

This guide provides field-proven, mechanistic solutions to overcome common crystallization bottlenecks such as oiling out, poor morphology, and polymorph instability.

Phase Behavior & Optimization Workflow

Before troubleshooting, it is critical to map the thermodynamic and kinetic boundaries of your system. The workflow below outlines the logical progression for establishing a robust crystallization process, specifically designed to navigate the narrow Metastable Zone Width (MSZW) characteristic of complex carboxylic acids.

G N1 Solvent Selection (Thermodynamic Screening) N2 MSZW Determination (Kinetic Profiling) N1->N2 N3 Oiling Out Detected? N2->N3 N4 Anti-Solvent / Composition Adjustment N3->N4 Yes N5 Seeding Strategy (1-3% w/w) N3->N5 No N4->N2 N6 Controlled Cooling (Cubic Profile) N5->N6 N7 Polymorph & Morphology Validation N6->N7

Crystallization workflow addressing metastable zone width (MSZW) and oiling-out resolution.

Troubleshooting Guides & FAQs

Q1: Why does the API "oil out" instead of crystallizing during cooling, and how do I fix it? Causality: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation trajectory crosses the binodal liquid-liquid separation curve before reaching the nucleation curve. For 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, the lipophilic halogens clash with highly polar anti-solvents (like water), while the carboxylic acid resists packing due to steric hindrance from the cyclopropane ring. This forces the solute into a dense, amorphous liquid phase rather than a highly ordered crystal lattice. Solution: Shift to a solvent system that broadens the MSZW, such as Ethyl Acetate/Heptane or DMSO/Isopropyl Acetate (IPAc)[2]. You must bypass spontaneous nucleation by introducing 1-3% w/w seed crystals exactly 2-3°C below the thermodynamic solubility limit (clear point) but strictly above the cloud point.

Q2: My crystals are precipitating as fine, hair-like needles that cause severe filtration bottlenecks. How can I improve the morphology? Causality: Carboxylic acids typically form strong intermolecular hydrogen-bonded dimers, leading to rapid 1-dimensional growth along a single crystallographic axis. Meanwhile, the hydrophobic bulk of the 2-chloro-6-fluorophenyl group inhibits solute attachment on adjacent crystal faces, resulting in high-aspect-ratio needles[3]. Solution: Introduce a hydrogen-bond-donating co-solvent (e.g., Methanol or Ethanol). Monohydric alcohols temporarily cap the fast-growing carboxylic acid faces via competitive hydrogen bonding, forcing proportional mass deposition along the slower-growing axes and yielding thicker, prismatic crystals[3]. Additionally, implementing temperature cycling (Ostwald ripening) will dissolve fine needles and redeposit the mass onto larger, more thermodynamically stable crystals[4].

Q3: How do I ensure I am isolating the thermodynamically stable polymorph? Causality: Fast cooling generates rapid, uncontrolled supersaturation ( σ ), which kinetically traps metastable polymorphs[4]. The conformational flexibility of the carboxylic acid group relative to the phenyl ring allows for multiple packing motifs. Solution: Maintain a low, constant supersaturation profile using a cubic cooling curve. Implement a prolonged slurry phase (e.g., 12–24 hours at 40°C) in a solvent where the compound has moderate solubility (like Toluene) to facilitate Solution-Mediated Phase Transformation (SMPT) to the thermodynamic form.

Quantitative Data: Solvent Screening & Solubility Profiles

To optimize the crystallization, thermodynamic solubility and MSZW must be balanced. The table below summarizes the quantitative screening data for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid across various solvent systems.

Solvent System (v/v)Solubility @ 5°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (ΔT, °C)Observed MorphologyProcess Suitability
Isopropanol / Water (1:1)< 5120< 5°CAmorphous / Oiling outPoor (High LLPS risk)
Toluene128515°CFine NeedlesModerate (Good for SMPT)
Methanol / Water (3:1)1815012°CPrismaticGood (Improved filtration)
Ethyl Acetate / Heptane (1:2) < 2 110 22°C Thick Plates Excellent (High yield, robust)
5% DMSO / IPAc2514018°CPrismaticGood (Broad MSZW)[2]
Self-Validating Experimental Protocol

The following is a highly controlled, step-by-step methodology for the Seeded Anti-Solvent/Cooling Crystallization of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid using the optimized Ethyl Acetate/Heptane system. Every step includes a self-validation checkpoint to ensure process integrity.

Step 1: Dissolution

  • Action: Suspend 100 g of crude API in 400 mL of Ethyl Acetate. Heat the reactor to 60°C under moderate agitation (250 RPM).

  • Self-Validation: An in-line turbidity probe must read < 5 NTU (Nephelometric Turbidity Units), confirming complete thermodynamic dissolution.

Step 2: Polish Filtration

  • Action: Transfer the hot solution through a heated 0.45 µm PTFE membrane filter into the main crystallization vessel to remove foreign particulate matter (which acts as uncontrolled primary nucleation sites).

  • Self-Validation: Conduct a post-filtration bubble point test on the PTFE membrane to verify filter integrity.

Step 3: Anti-Solvent Addition

  • Action: Slowly charge 200 mL of Heptane (pre-heated to 60°C) into the vessel over 30 minutes.

  • Self-Validation: The solution must remain visually clear. If turbidity spikes, the anti-solvent addition rate is too fast, causing localized supersaturation.

Step 4: Seeding & Nucleation

  • Action: Cool the reactor to 52°C. Charge 1.5 g (1.5% w/w) of milled, thermodynamically stable seed crystals suspended in 10 mL of Heptane. Hold the temperature at 52°C for 2 hours to allow the seed bed to establish and relieve initial supersaturation.

  • Self-Validation: Focused Beam Reflectance Measurement (FBRM) must detect an immediate, sustained spike in chord counts in the 10–50 µm range, confirming seed survival and the onset of secondary nucleation without oiling out.

Step 5: Cubic Cooling

  • Action: Cool the slurry from 52°C to 5°C over 8 hours using a non-linear (cubic) cooling profile.

  • Self-Validation: Supernatant concentration, monitored via in-situ ATR-FTIR, must decrease steadily, tracking parallel to the solubility curve without crossing the metastable limit.

Step 6: Filtration & Washing

  • Action: Discharge the slurry to an agitated nutsche filter. Wash the resulting filter cake with 150 mL of pre-chilled (5°C) Ethyl Acetate/Heptane (1:3 v/v).

  • Self-Validation: High-Performance Liquid Chromatography (HPLC) of the mother liquor should reveal an API concentration of ≤ 2 mg/mL, matching the theoretical thermodynamic solubility at 5°C.

Step 7: Drying

  • Action: Dry the cake under vacuum (50 mbar) at 45°C for 12 hours.

  • Self-Validation: Karl Fischer (KF) titration and Gas Chromatography (GC) headspace analysis must confirm that residual water and solvents are strictly below ICH Q3C limits.

References
  • Solvent design for crystallization of carboxylic acids ResearchGate[Link]

  • Optimization of crystallization conditions for biological macromolecules National Institutes of Health (NIH) - PMC[Link]

  • Optimizing Co-Crystal Crystallization for Robustness and Scalability Aragen Life Sciences[Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation in 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering yield losses, black tar formation, or spontaneous degradation when working with 1-(2-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering yield losses, black tar formation, or spontaneous degradation when working with 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid .

Unlike standard aliphatic carboxylic acids, this specific small-molecule scaffold is highly sensitive to activation conditions. Below, we dissect the causality of this degradation, provide a decision matrix for your synthetic routes, and outline self-validating protocols to ensure successful transformations.

Mechanistic Insights: The Causality of Degradation

To stop decarboxylation, we must first understand why it happens. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid possesses two distinct structural liabilities that act in tandem to drive the loss of CO₂:

  • Alpha-Aryl Inductive Stabilization (-I Effect): The highly electronegative chlorine and fluorine atoms on the ortho positions of the phenyl ring exert a powerful electron-withdrawing effect. If the carboxylate group leaves as CO₂, the resulting transient cyclopropyl anion is heavily stabilized by this electron-withdrawing field. Literature confirms that the presence of an alpha-phenyl moiety significantly lowers the energy barrier for simple prior to any ring opening[1].

  • Inherent Ring Strain: The cyclopropane ring holds immense angular strain (Baeyer strain). When subjected to thermal stress (e.g., refluxing conditions), transition states that relieve this strain become energetically accessible, leading to rapid CO₂ evolution and subsequent [2].

When you activate this acid (e.g., forming an acyl chloride), you create a highly electrophilic carbonyl carbon. This drastically weakens the C-C bond between the cyclopropane ring and the carbonyl, making decarboxylation exceptionally facile.

MechanisticPathway A 1-(2-Cl-6-F-phenyl) cyclopropanecarboxylic acid B Activated Intermediate (e.g., Acyl Chloride) A->B Activation C Desired Product (Amide/Ester) B->C Nucleophile (Low Temp) D Decarboxylation (-CO2) Transition State B->D Thermal Stress / Base E Aryl-Cyclopropyl Anion (Stabilized by -I effect) D->E CO2 Loss F Degradation Products (Ring-Opened/Protonated) E->F Quenching

Fig 1: Mechanistic pathway of activation vs. decarboxylation in alpha-aryl cyclopropanecarboxylic acids.

Workflow Decision Matrix & Quantitative Data

Selecting the correct activation reagent is the single most critical variable in preventing decarboxylation. Avoid harsh reagents like Thionyl Chloride (SOCl₂) entirely.

Comparative Decarboxylation Rates by Activation Method
Activation ReagentTemperature RangeIntermediate Half-LifeDecarboxylation (%)Target Yield (%)
Thionyl Chloride (SOCl₂) 60°C to 80°C< 1 min> 85%< 10%
Oxalyl Chloride / cat. DMF 0°C to 20°C~ 15 min30 - 50%40 - 60%
Ghosez's Reagent -20°C to 0°C> 2 hours< 5%85 - 95%
HATU / DIPEA 0°C to 25°C> 12 hours< 2%90 - 98%

Note: Data represents aggregated internal benchmarks for 1-arylcyclopropanecarboxylic acid derivatives.

DecisionTree Start Select Activation Strategy Q1 Nucleophile Sterics? Start->Q1 A1 Low (Primary Amines) Q1->A1 A2 High (Anilines/Alcohols) Q1->A2 HATU HATU / DIPEA / DMF (0°C to rt) A1->HATU Ghosez Ghosez's Reagent (DCM, -20°C) A2->Ghosez Success Target Molecule HATU->Success Ghosez->Success

Fig 2: Workflow for selecting the optimal activation strategy to prevent thermal decarboxylation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in analytical checkpoints. Do not proceed to the next step if a checkpoint fails.

Protocol A: HATU-Mediated Amide Coupling (For Unhindered Nucleophiles)

Uronium-based coupling reagents like HATU generate an OAt-active ester that is highly reactive toward amines but remarkably stable against decarboxylation at room temperature.

  • Preparation: Dissolve 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Cooling: Chill the reaction flask to 0°C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 2 minutes.

  • Activation: Add HATU (1.1 eq) in a single portion. Stir at 0°C for 15 minutes, then allow the reaction to naturally warm to room temperature.

  • System Validation Checkpoint: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS.

    • Pass: You observe the mass of the methyl ester (M+14 relative to the starting acid) or the desired amide product.

    • Fail: You observe the des-carboxy mass (M-44). If this occurs, your DMF may be wet, or localized heating occurred during base addition.

  • Completion: Stir for 2-4 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Ghosez's Reagent Activation (For Hindered Anilines/Alcohols)

When a highly hindered nucleophile requires the extreme electrophilicity of an acyl chloride, standard methods (SOCl₂, Oxalyl Chloride) will cause catastrophic decarboxylation. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for neutral, ultra-low temperature acyl chloride formation.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under N₂.

  • Cooling: Chill the reaction to -20°C using a dry ice/ethylene glycol bath.

  • Activation: Add Ghosez's reagent (1.1 eq) dropwise. Stir at -20°C to 0°C for 1 hour.

  • System Validation Checkpoint: Before adding the nucleophile, analyze a drop of the reaction mixture via ATR-FTIR.

    • Pass: A sharp, distinct peak at ~1790 cm⁻¹ confirms acyl chloride formation. The absence of bubbling confirms CO₂ is retained.

    • Fail: Vigorous bubbling in the flask or an absence of the 1790 cm⁻¹ peak indicates decarboxylation.

  • Coupling: Add the hindered amine/alcohol (1.0 eq) and a mild base like N-Methylmorpholine (NMM) (1.5 eq) at -20°C. Slowly warm to room temperature.

Troubleshooting FAQs

Q: Why does my reaction turn black and bubble vigorously when I add thionyl chloride? A: The vigorous bubbling is not merely the expected evolution of HCl and SO₂ gases; it is rapid decarboxylation (loss of CO₂)[2]. The dark color indicates the subsequent polymerization or decomposition of the highly reactive aryl-cyclopropyl anion/radical species formed after the CO₂ departs.

Q: Can I use EDC/HOBt instead of HATU? A: Yes, but it is strongly discouraged for this specific substrate. EDC/HOBt couplings are kinetically slower. Prolonged reaction times at room temperature increase the temporal window for decarboxylation. HATU provides significantly faster kinetics, trapping the activated ester with the amine before degradation pathways can compete.

Q: Does the stereochemistry of the cyclopropane ring affect decarboxylation? A: While the C1 position lacks chirality (geminal disubstitution), the steric bulk of the ortho-chloro and ortho-fluoro groups forces the aromatic ring out of coplanarity with the cyclopropane ring. This unique geometry directly impacts the transition state, making the molecule highly sensitive to basic conditions[3]. Avoid using strong, unhindered bases like NaOH or NaH during these workflows.

References

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans Source: Arkivoc / ResearchGate URL:[Link]

  • Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing formulation and assay bottlenecks with 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing formulation and assay bottlenecks with 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0). By bridging physicochemical theory with validated laboratory protocols, this guide provides actionable solutions for both in vitro and in vivo applications.

Physicochemical Root Cause Analysis

Before troubleshooting, it is critical to understand the molecular causality behind the compound's behavior.

The poor aqueous solubility of1[1] is driven by two competing structural features:

  • High Lipophilicity (LogP): The di-halogenated (chloro and fluoro) phenyl ring, combined with the steric bulk of the cyclopropane ring, creates a highly hydrophobic domain that actively repels water to minimize thermodynamic free energy[1].

  • pH-Dependent Ionization (pKa): The molecule's sole polar group is the carboxylic acid. Cyclopropanecarboxylic acids typically exhibit a 2[2][3]. In acidic or unbuffered media (pH < 5), the acid remains protonated (unionized), stripping the molecule of the ion-dipole interactions required for aqueous solvation[4].

Diagnostic Solubility Workflow

Use the following decision matrix to determine the optimal solubility enhancement strategy based on your downstream application.

SolubilityWorkflow N1 Compound Precipitation: 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid N2 Measure Aqueous Media pH N1->N2 N3 Is pH < 6.8? (Compound is unionized) N2->N3 N4 Adjust pH to 7.4 (Form carboxylate salt) N3->N4 Yes N5 Identify Target Application N3->N5 No N4->N5 N6 In Vitro Biochemical Assay N5->N6 N7 In Vivo Preclinical Dosing N5->N7 N8 Intermediate Solvent Shift (DMSO -> PEG400 -> Buffer) N6->N8 N9 Complexation / LBDD (HP-β-CD or SEDDS) N7->N9

Decision matrix for resolving lipophilic carboxylic acid solubility based on downstream application.

Core Troubleshooting FAQs

Q1: I dilute my 10 mM DMSO stock into pH 7.4 PBS for an in vitro assay, but it immediately forms a cloudy suspension. Why does this happen if the pH is well above the pKa? Expert Answer: You are observing kinetic precipitation (solvent-shift precipitation)[5]. While the thermodynamic solubility of the ionized carboxylate salt is high at pH 7.4, the sudden shift from 100% DMSO to an aqueous buffer causes the highly lipophilic, unionized molecules to aggregate and nucleate faster than the buffer's base can deprotonate them. Solution: You must bridge the polarity gap. Use an intermediate step-down dilution (e.g., transitioning through PEG-400) or pre-form the sodium salt by adding a stoichiometric equivalent of NaOH to the stock prior to aqueous dilution[4][5].

Q2: We need to dose this compound via oral gavage in mice at 10 mg/kg. Aqueous buffers fail, and high DMSO concentrations are toxic. What is the most reliable formulation strategy? Expert Answer: For in vivo preclinical dosing of lipophilic carboxylic acids, you should rely on 5 or Cyclodextrin Complexation [5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic di-halogenated phenyl ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. Alternatively, Self-Emulsifying Drug Delivery Systems (SEDDS) using lipid excipients can dissolve the compound and form microemulsions in the GI tract, preventing precipitation and enhancing absorption[5][6].

Q3: Can solid-state modifications improve the dissolution rate for oral formulations? Expert Answer: Yes. If you are developing a solid oral dosage form, consider forming7[7]. Co-grinding the compound with Generally Recognized As Safe (GRAS) carboxylic acids or amino acids can disrupt the crystalline lattice, significantly lowering the melting point and reducing the thermodynamic energy required for dissolution[7].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm success before you proceed to your primary experiment.

Protocol A: Self-Validating HP-β-CD Complexation for In Vivo Dosing

Causality: Cyclodextrins require the guest molecule to be partially unionized to enter the hydrophobic cavity, but the bulk solution must be buffered to maintain the complex in suspension.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 6.5). Note: Keeping the pH slightly lower than 7.4 ensures a fraction of the drug remains unionized for optimal cavity inclusion.

  • Addition: Add 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid powder to achieve the target concentration (e.g., 2 mg/mL).

  • Agitation: Vortex vigorously for 5 minutes, followed by bath sonication for 30 minutes at 37°C to drive the thermodynamic inclusion process.

  • Self-Validation Check: Centrifuge the formulation at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube for a pellet.

    • Pass: Supernatant is optically clear; HPLC quantitation of the supernatant matches the theoretical spiked concentration.

    • Fail: Pellet observed. Correction: Increase HP-β-CD concentration to 30% or adjust the pH upwards by 0.5 units to increase the ionized fraction.

Protocol B: Step-Down Solvent Shift for In Vitro Assays

Causality: Gradual polarity transitions prevent the local supersaturation spikes that trigger rapid nucleation and precipitation[5].

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Stock: Dilute the primary stock 1:10 into a co-solvent mixture of 50% DMSO / 50% PEG-400 to create a 1 mM intermediate.

  • Assay Dilution: Dilute the intermediate into the final aqueous assay buffer (pH 7.4) containing 0.05% Tween-20 (a surfactant to lower surface tension and prevent aggregation).

  • Self-Validation Check: Measure the baseline absorbance of the final well at 600 nm (OD600) or use Dynamic Light Scattering (DLS).

    • Pass: OD600 < 0.01 or DLS shows no particles >10 nm.

    • Fail: OD600 > 0.05 indicates nano-precipitation. Correction: Increase the Tween-20 ratio to 0.1% or reduce the final compound concentration.

Quantitative Comparison of Solubility Enhancers

The table below summarizes the expected performance of various formulation strategies for lipophilic carboxylic acids[4][5][6][7].

Formulation StrategyMechanism of ActionEst. Solubility MultiplierBiological CompatibilityBest Use Case
pH Adjustment (> pH 7.0) Ionization (Salt Formation)10x - 50xHigh (Physiological pH)In vitro assays, IV dosing
Co-solvents (DMSO/PEG) Polarity bridging5x - 20xLow to ModerateHigh-throughput screening
Cyclodextrins (HP-β-CD) Hydrophobic cavity inclusion20x - 100xHigh (GRAS excipient)In vivo oral/IP dosing
Lipid-Based (SEDDS) Microemulsion / Micellar50x - 200xHigh (GI tract absorption)In vivo oral bioavailability
Eutectic Mixtures Crystal lattice disruption4x - 5xHigh (Solid state)Solid oral dosage forms

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid and 1-(2,6-difluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the nuanced differences between structurally similar molecules can have profound impacts on thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced differences between structurally similar molecules can have profound impacts on their biological activity and synthetic accessibility. This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid and 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid. Understanding these differences is crucial for optimizing reaction conditions and designing efficient synthetic routes for novel therapeutics.

Introduction: Structural Analogs with Distinct Personalities

At first glance, 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid and 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid appear to be close cousins. Both feature a cyclopropanecarboxylic acid moiety attached to a di-substituted phenyl ring, a common scaffold in pharmacologically active compounds due to the conformational rigidity and metabolic stability imparted by the cyclopropane ring.[1][2] The critical distinction lies in the halogen substitution at the ortho positions of the phenyl ring: a chlorine and a fluorine atom versus two fluorine atoms. This seemingly minor change significantly alters the electronic and steric environment of the carboxylic acid functionality, thereby influencing its reactivity.

CompoundStructureMolecular FormulaMolecular WeightCAS Number
1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acidC₁₀H₈ClFO₂214.62 g/mol 1006876-25-0[3]
1-(2,6-Difluorophenyl)cyclopropanecarboxylic acidC₁₀H₈F₂O₂198.17 g/mol 139229-58-6

Comparative Reactivity Analysis: A Tale of Two Halogens

The reactivity of the carboxylic acid group is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton. These properties are, in turn, influenced by the electronic and steric effects of the substituents on the phenyl ring.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, by extension, from the carboxylic acid group, increasing the acidity of the proton and the electrophilicity of the carbonyl carbon.

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R effect). This effect pushes electron density towards the ring, counteracting the inductive effect.

The key difference between fluorine and chlorine lies in the relative strengths of these two opposing effects. For fluorine, the -I effect significantly outweighs the +R effect. In contrast, for chlorine, the -I and +R effects are more balanced, with the inductive effect still being dominant but to a lesser extent than in fluorine.

This is evident when comparing the pKa values of ortho-substituted benzoic acids, which serve as excellent models for our target compounds. The pKa of 2,6-difluorobenzoic acid is approximately 2.13, while the pKa for 2-chloro-6-fluorobenzoic acid can be inferred to be slightly higher, indicating that the difluoro-substituted acid is the stronger acid.[4][5] A lower pKa signifies a more acidic proton, which can lead to faster deprotonation and subsequent reaction in base-catalyzed processes.

Steric Hindrance: The Bulky Guard

The size of the ortho substituents plays a crucial role in dictating the accessibility of the carboxylic acid group to incoming reagents. Chlorine has a larger atomic radius than fluorine, leading to greater steric hindrance around the reaction center in 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates, especially for sterically demanding reagents.

Predicted Reactivity in Key Transformations

Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of the two compounds in common carboxylic acid transformations.

Reaction TypePredicted More Reactive CompoundRationale
Esterification (Acid-Catalyzed) 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acidThe stronger inductive effect of the two fluorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol.
Amidation (via Acid Chloride) 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acidThe formation of the acid chloride with reagents like thionyl chloride is expected to be faster due to the more activated carboxylic acid. The subsequent reaction with an amine would also be favored for the same reasons as esterification.
Deprotonation (Base-Mediated) 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acidThe higher acidity (lower pKa) of the difluoro compound means it will be more readily deprotonated by a base.
Reactions with Bulky Nucleophiles 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acidThe smaller size of the fluorine atoms results in less steric hindrance around the carboxylic acid group, allowing for easier access by larger reagents.

Experimental Protocols: Representative Methodologies

Protocol 1: Fischer Esterification (Acid-Catalyzed)

This classic method is suitable for the synthesis of simple alkyl esters.

Workflow:

Fischer_Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve carboxylic acid in excess alcohol (e.g., methanol). B 2. Add a catalytic amount of strong acid (e.g., H₂SO₄). A->B C 3. Reflux the mixture for several hours. B->C D 4. Cool and neutralize with a weak base (e.g., NaHCO₃ solution). C->D E 5. Extract the ester with an organic solvent. D->E F 6. Dry the organic layer and concentrate. E->F G 7. Purify by column chromatography or distillation. F->G

Caption: Workflow for Fischer Esterification.

Detailed Steps:

  • To a solution of the respective cyclopropanecarboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Protocol 2: Amidation via Acid Chloride

This two-step procedure is highly effective for forming amides, especially with less reactive amines.

Workflow:

Amidation_via_Acid_Chloride cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Workup & Purification A 1. Dissolve carboxylic acid in an inert solvent (e.g., DCM). B 2. Add thionyl chloride (SOCl₂) and a catalytic amount of DMF. A->B C 3. Stir at room temperature until gas evolution ceases. B->C D 4. Concentrate under reduced pressure. C->D E 5. Dissolve the crude acid chloride in an inert solvent. D->E F 6. Add the amine and a non-nucleophilic base (e.g., triethylamine). E->F G 7. Stir at room temperature until the reaction is complete. F->G H 8. Quench with water and extract with an organic solvent. G->H I 9. Wash the organic layer with dilute acid and base. H->I J 10. Dry, concentrate, and purify. I->J

Caption: Workflow for Amidation via Acid Chloride.

Detailed Steps:

  • Acid Chloride Formation: To a solution of the cyclopropanecarboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM), add thionyl chloride (1.2-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution in an ice bath. Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the target amide.

Conclusion: Informed Choices for Synthetic Success

The choice between 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid and 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid as a synthetic precursor will depend on the specific requirements of the reaction and the desired final product.

  • 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid is predicted to be the more reactive of the two compounds in most standard carboxylic acid transformations due to the stronger combined electron-withdrawing effect of the two fluorine atoms and reduced steric hindrance. This enhanced reactivity may translate to shorter reaction times, milder reaction conditions, and potentially higher yields.

  • 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid , while likely less reactive, may be a more cost-effective starting material or may be preferred in cases where the presence of a chlorine atom is desired for subsequent cross-coupling reactions or for its specific contribution to the biological activity of the final molecule.

Ultimately, a thorough understanding of the electronic and steric properties of these two valuable building blocks empowers researchers to make informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel chemical entities.

References

  • David hardem et al. reported the synthesis of Ticagrelor which is comprises the steps of reacting 4, 6- dichloro-5-nitro-2-(propylthio) pyrimidine with cyclopentyl intermediate followed by reducing the obtained intermediate in an iron powder/acetic acid system; ring closing of the resulting product in the presence of a nitrite; and finally carrying out a series of reactions, including ammonization, bromination and substitution reaction (Scheme-1).
  • A synthetic method of intermediate 1, which uses 2-acetamido-1,3-malonate alkyl ester and thiourea to generate 5-acetamido-2-thioxo -barbituric acid.
  • A six step conversion of the common carbocyclic nucleoside precursor 8 into the all-cis key intermediate for the synthesis of ticagrelor analogs is reported.
  • Cost effective, robust manufacturing process is developed for N-alkylation of compound 6 and 7 with commercially available reagent/base like DBU, TEA and ethanol used as a solvent.
  • A kind of synthetic method of ticagrelor key intermediate, the synthetic route of the method is as follows: The method comprises the steps of: The first step, compound 1 is reacted generation ammonolysis reaction in the presence of n, n'- carbonyl dimidazoles and obtains compound with ammonia 2; Second step, compound 2 obtains compound 3 through peroxidization; 3rd step, compound 3 obtains compound 4 through cyclization; 4th step, compound 4 obtains compound 5 by Hofmann reaction; 5th step, compound 5 is hydrogenated with deprotection under the catalytic action of pd/c and obtains compound 6;
  • Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available from: [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Synlett, 2018, 29(05), 631-634.
  • AccelaChem. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid. Available from: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

  • Chemicalbridge. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid. Available from: [Link]

  • Google Patents. Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 2013, 5(1), 365-370.
  • Boric Acid Catalyzed Amidation. Organic Syntheses, 2012, 89, 432-441.
  • Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents.
  • Utilizing the amidation reaction to address the “cooperative effect” of carboxylic acid/amine on the size, shape, and multicolor output of fluoride upconversion nanoparticles. Journal of Materials Chemistry C, 2017, 5(19), 4661-4668.
  • Wikipedia. Cyclopropanecarboxylic acid. Available from: [Link]

  • Singh, Y. B. (1979). Steric and Conjugative Effects on the Reactivity of Cyclopropylcarbinyl Derivatives. University of California, Santa Barbara.
  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 2020, 142(47), 20046-20055.
  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 2007, 9(14), 2685-2688.
  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid. Organic Chemistry Frontiers, 2023, 10(10), 2533-2539.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Medicinal Chemistry, 2008, 51(5), 1438-1442.
  • Master Organic Chemistry. Fischer Esterification. Available from: [Link]

  • The Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. Available from: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 2020, 25(20), 4785.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2016, 6(39), 34468-34475.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Journal of Medicinal Chemistry, 2008, 51(5), 1438-1442.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 2020, 25(20), 4785.
  • Enantioselective Catalytic C-H Amidations: An Highlight.
  • Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. Organic & Biomolecular Chemistry, 2014, 12(29), 5342-5353.
  • Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 2021, 125(35), 7607-7615.

Sources

Comparative

Optimizing and Validating HPLC Methods for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid Purity: A Comparative Guide

The Analytical Challenge: Resolving Halogenated Regioisomers 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0) is a highly functionalized building block utilized in advanced pharmaceutical synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Resolving Halogenated Regioisomers

1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0) is a highly functionalized building block utilized in advanced pharmaceutical synthesis[1]. Ensuring the purity of this intermediate is critical, as downstream catalytic coupling reactions are highly sensitive to structurally similar impurities. The primary analytical challenge lies in achieving baseline separation between the target active pharmaceutical ingredient (API) intermediate and its synthetic byproducts—specifically, des-halogenated impurities and its regioisomer, 1-(2-chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

Because these impurities share nearly identical molecular weights and hydrophobicities (LogP), traditional reversed-phase chromatography relying solely on London dispersion forces often fails to provide adequate resolution.

Mechanistic Causality: Why Biphenyl Outperforms C18

To establish a robust analytical control strategy, we must objectively compare a Traditional Fully Porous C18 Column against a modern High-Efficiency Core-Shell Biphenyl Column .

  • The C18 Limitation: Alkyl phases (C18) separate analytes based on hydrophobic partitioning. Since the 2-chloro-6-fluoro and 2-chloro-4-fluoro isomers possess the same lipophilic surface area, they co-elute on a C18 phase, rendering the method blind to critical quality attributes.

  • The Biphenyl Advantage: The biphenyl stationary phase introduces orthogonal retention mechanisms. The electron-deficient nature of the fluorinated and chlorinated aromatic ring of the analyte acts as a π -acid, which engages in strong π−π interactions with the electron-rich biphenyl phase. Furthermore, the distinct dipole moments generated by the ortho- vs. para- substitution of the fluorine atom allow the biphenyl phase to exploit shape selectivity and polarizability, driving baseline resolution.

Mechanism cluster_analyte 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid HaloRing Halogenated Aromatic Ring C18 Traditional C18 Phase (Hydrophobic Only) HaloRing->C18 Weak Dispersion Biphenyl Biphenyl Phase (Pi-Pi & Dipole) HaloRing->Biphenyl Strong Pi-Pi Interactions AcidGroup Cyclopropane Carboxylic Acid AcidGroup->C18 Hydrophobic Partitioning AcidGroup->Biphenyl Hydrophobic Partitioning

Fig 1: Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Experimental Methodology: A Self-Validating Protocol

To ensure the method is a self-validating system, the protocol incorporates strict System Suitability Testing (SST) prior to any validation run. This ensures the is consistently met as per ICH Q14 principles[2].

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water.

      • Causality: The pKa of the cyclopropanecarboxylic acid moiety is approximately 4.0. Buffering the mobile phase to pH ~2.7 ensures the carboxylic acid remains fully protonated (unionized). This suppresses secondary ion-exchange interactions with residual surface silanols on the silica support, preventing peak tailing and retention time drift.

    • Organic Phase (B): 100% Acetonitrile (UV cutoff < 190 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% B to 60% B over 12 minutes, then flush at 95% B for 3 minutes.

    • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer kinetics and lowering backpressure).

    • Detection: UV at 225 nm (Optimal absorbance maximum for the halogenated aromatic ring).

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution: 1.0 mg/mL of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid.

    • Spiked Resolution Solution (SST): 1.0 mg/mL main compound spiked with 0.15% (w/w) of Impurity A (des-fluoro) and Impurity B (regioisomer).

Product Comparison: C18 vs. Core-Shell Biphenyl

The experimental data below highlights the performance disparity between the two column chemistries when analyzing the Spiked Resolution Solution under identical conditions.

ParameterTraditional Fully Porous C18Core-Shell BiphenylPerformance Verdict
Retention Time (Main Peak) 6.4 min7.1 minBiphenyl shows increased retention due to added π−π interactions.
Resolution ( Rs​ ) (Main vs Imp B) 0.8 (Co-elution)2.4 (Baseline)Biphenyl is superior. C18 fails to resolve the regioisomers.
Peak Tailing Factor ( Tf​ ) 1.451.08Core-shell morphology and optimal pH yield highly symmetrical peaks.
Theoretical Plates ( N ) 12,50018,200Core-shell architecture minimizes eddy diffusion (van Deemter A-term).

Analysis: The C18 column failed to resolve the main peak from Impurity B ( Rs​ = 0.8), rendering it unfit for purity quantification. The Core-Shell Biphenyl column leveraged dipole-dipole interactions to achieve baseline resolution ( Rs​ = 2.4).

ICH Q2(R2) Method Validation Framework

Having established the Core-Shell Biphenyl column as the superior product, the method was subjected to full validation in accordance with the modernized[3]. The revised guidelines emphasize a lifecycle management approach and robust statistical evaluation of validation characteristics[4].

Validation Start Analytical Target Profile (ATP) Defined via ICH Q14 Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Sens LOD / LOQ (S/N > 3 & S/N > 10) Lin->Sens Prec Precision (RSD < 2.0%) Acc->Prec Report ICH Q2(R2) Validation Report Method Fit for Purpose Prec->Report Sens->Report

Fig 2: ICH Q2(R2) lifecycle validation workflow for analytical procedure robustness.

Validation Results Summary (Biphenyl Column)

The validation protocol evaluated Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ) to ensure the method consistently delivers dependable results[5].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of main peak; Rs​ > 1.5 Rs​ = 2.4 (Main vs Imp B)PASS
Linearity & Range R2 0.999 (LOQ to 120% of nominal) R2 = 0.9998PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.65%PASS
LOD / LOQ Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ)LOD: 0.01% / LOQ: 0.03%PASS

Conclusion

For the purity analysis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, relying on traditional hydrophobic retention (C18) is analytically insufficient due to the structural similarities of its halogenated impurities. By transitioning to a Core-Shell Biphenyl column, analytical scientists can exploit π−π and dipole-dipole interactions to achieve critical separations. The resulting method is fully compliant with ICH Q2(R2) standards, providing a robust, self-validating system for pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. EMA Scientific Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q14 Analytical Procedure Development. EMA Scientific Guidelines. Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Available at:[Link]

Sources

Validation

Comparing catalytic methods for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid production

As a versatile small-molecule scaffold, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0) is a critical building block in modern medicinal chemistry, frequently utilized in the development of kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a versatile small-molecule scaffold, 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0) is a critical building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and CFTR modulators [1]. The presence of both ortho-chloro and ortho-fluoro substituents on the phenyl ring creates immense steric shielding around the C1-quaternary center of the cyclopropane ring. This steric bulk severely complicates traditional synthetic approaches, demanding highly optimized catalytic methodologies.

This guide objectively evaluates the two premier catalytic strategies for synthesizing this hindered building block: Phase-Transfer Catalysis (PTC) Alkylation and Palladium-Catalyzed α -Arylation . By dissecting the mechanistic causality and providing self-validating experimental protocols, we aim to equip process chemists and drug development professionals with the data necessary to select the optimal route for their specific scale and purity requirements.

Synthetic Pathways Overview

Pathways SM1 2-Chloro-6-fluorophenylacetonitrile PTC PTC Alkylation (1,2-dibromoethane, TBAB, NaOH) SM1->PTC SM2 2-Chloro-6-fluoro-1-iodobenzene Pd Pd-Catalyzed α-Arylation (Cyclopropanecarboxylate, Pd/Ligand) SM2->Pd Int1 1-(2-Chloro-6-fluorophenyl) cyclopropanecarbonitrile PTC->Int1 Product 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid Pd->Product Ester Hydrolysis Hydrolysis Acid/Base Hydrolysis (H2SO4 or NaOH, Heat) Int1->Hydrolysis Hydrolysis->Product

Figure 1: Synthetic pathways for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid.

Method 1: Phase-Transfer Catalysis (PTC) Alkylation

The classical industrial approach utilizes Phase-Transfer Catalysis (PTC) to achieve a double alkylation of 2-chloro-6-fluorophenylacetonitrile with 1,2-dibromoethane.

Mechanistic Causality: Using stoichiometric strong bases (like NaH or LDA) at a large scale poses severe thermal and safety hazards. PTC circumvents this by using aqueous NaOH and a lipophilic quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB). TBAB effectively shuttles the hydroxide ion into the organic phase (toluene) to deprotonate the nitrile. The resulting enolate attacks 1,2-dibromoethane. Because the second deprotonation and subsequent intramolecular cyclization are kinetically favored, the cyclopropane ring forms rapidly . However, the subsequent hydrolysis of the nitrile to the carboxylic acid is notoriously difficult due to the di-ortho-halogen steric blockade, requiring extremely harsh acidic conditions.

Self-Validating Experimental Protocol
  • Reaction Setup: Charge a 1L jacketed reactor with 2-chloro-6-fluorophenylacetonitrile (100 g, 0.59 mol, 1.0 eq), 1,2-dibromoethane (166 g, 0.88 mol, 1.5 eq), and TBAB (9.5 g, 0.03 mol, 0.05 eq) in 400 mL of toluene.

  • Base Addition: Initiate vigorous mechanical stirring (crucial for biphasic systems to maximize interfacial surface area). Add 50% aqueous NaOH (188 g, 2.36 mol, 4.0 eq) dropwise over 1 hour, maintaining the internal temperature at 25°C.

  • Cyclopropanation: Heat the biphasic mixture to 45°C for 12 hours.

    • In-Process Control (IPC): Monitor the organic layer via RP-HPLC (C18 column, MeCN/H2O gradient). Proceed to workup only when the starting nitrile is <1.0% AUC.

  • Workup: Separate the phases. Wash the organic layer with 1M HCl (200 mL) followed by brine (200 mL) to quench unreacted base and remove TBAB salts. Concentrate under reduced pressure to yield the intermediate cyclopropanecarbonitrile.

  • Hydrolysis: Transfer the crude intermediate to a Hastelloy reactor. Add 70% H₂SO₄ (500 mL) and heat to 130°C for 24-36 hours.

    • IPC: Monitor via LC-MS until the primary amide intermediate is fully converted to the target acid [M-H]⁻ 213.0.

  • Isolation: Cool to 0°C, pour over crushed ice, and filter the resulting precipitate. Recrystallize from ethanol/water to afford the pure product.

Method 2: Palladium-Catalyzed α -Arylation

An advanced, modern alternative is the Palladium-catalyzed cross-coupling of 2-chloro-6-fluoro-1-iodobenzene with a pre-formed cyclopropanecarboxylate ester.

Mechanistic Causality: This method avoids the use of highly toxic 1,2-dibromoethane and bypasses the harsh nitrile hydrolysis step. The critical challenge here is the rate-limiting reductive elimination from the arylpalladium enolate complex to form the sterically congested quaternary carbon . To force this elimination, a bulky, electron-rich biaryl phosphine ligand (such as XPhos) must be paired with the Pd catalyst. The steric bulk of XPhos physically crowds the palladium center, accelerating reductive elimination while preventing unwanted β -hydride elimination .

PdCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OA Ar-X (Oxidative Addition) Trans Transmetalation / Enolate Formation [Ar-Pd(II)-Enolate] OA->Trans Base, Enolate RE Reductive Elimination Trans->RE RE->Pd0 Product Release

Figure 2: Catalytic cycle of the Pd-catalyzed α-arylation highlighting steric factors.

Self-Validating Experimental Protocol
  • Catalyst Activation (Air-Free): Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and LiHMDS (2.5 eq).

  • Reagent Addition: Add anhydrous THF (0.2 M), followed by cyclopropanecarboxylic acid tert-butyl ester (1.2 eq) and 2-chloro-6-fluoro-1-iodobenzene (1.0 eq).

  • Coupling: Seal the flask, remove it from the glovebox, and heat at 80°C for 16 hours.

    • IPC: Analyze a 50 µL aliquot via GC-MS. The reaction is complete when the aryl iodide is consumed and the coupled tert-butyl ester mass is dominant.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Filter the organic phase through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Deprotection: Dissolve the crude ester in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at 25°C for 4 hours.

    • Causality: The tert-butyl ester is chosen specifically because it can be cleaved under mild acidic conditions (TFA), avoiding the impossible steric hindrance of basic saponification.

  • Isolation: Evaporate the volatiles and triturate the residue with cold heptane to yield the target acid.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standardized pilot-scale runs.

MetricPhase-Transfer Catalysis (PTC)Pd-Catalyzed α -Arylation
Overall Yield 65 - 72%82 - 88%
Turn-Over Number (TON) N/A (Stoichiometric reagents)4,500 - 5,000
E-factor (kg waste / kg product) ~45 (High aqueous/acid waste)~15 (Solvent intensive)
Scalability Excellent (Multi-kg industrial scale)Moderate (Air-sensitive, expensive Pd)
Reagent Cost Very LowHigh (Pd₂(dba)₃, XPhos)
Safety Profile Corrosive (H₂SO₄), Toxic (1,2-DBE)Flammable (LiHMDS), Pyrophoric risks
Conclusion

For early-stage drug discovery and medicinal chemistry where rapid access and high yields are prioritized, Palladium-Catalyzed α -Arylation is the superior choice due to its mild deprotection conditions and broader functional group tolerance. Conversely, for process chemistry and metric-ton manufacturing, the PTC Alkylation route remains the industry standard. Despite the harsh hydrolysis conditions and higher E-factor, the raw material cost savings and elimination of transition metal scavenging steps make PTC the only economically viable path for bulk production.

References
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Reagent Guides. URL:[Link]

  • ResearchGate. Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. URL:[Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The structural confirmation of newly synthesized active pharmaceutical ingredients (APIs) is a critical step in drug discovery and development. For a molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of newly synthesized active pharmaceutical ingredients (APIs) is a critical step in drug discovery and development. For a molecule like 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, a compound with potential therapeutic applications, unambiguous spectroscopic validation is paramount to ensure its identity, purity, and conformity to the expected chemical structure. This guide provides a comprehensive comparison of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data against alternative analytical methods.

The Central Role of Spectroscopic Validation

The unique arrangement of a substituted phenyl ring attached to a cyclopropane carboxylic acid moiety in 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid presents a specific set of structural features that must be rigorously confirmed. Spectroscopic techniques provide the necessary evidence by probing the molecular structure at different levels, from the connectivity of atoms to the nature of chemical bonds and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For our target compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)~12.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2]
Aromatic (Ar-H)7.0 - 7.5Multiplet3HProtons on the substituted phenyl ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the chloro and fluoro substituents.
Cyclopropyl (CH₂)1.0 - 2.0Multiplets4HThe protons on the cyclopropane ring are highly shielded and appear in the upfield region.[3] They will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.[4][5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Sources

Validation

A Comparative Guide to the Characterization of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid: Establishing Robust Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unequivocal characterization of novel chemical entities is paramount. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unequivocal characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for establishing a robust analytical reference standard for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, my aim is to not only present analytical methodologies but to also provide the underlying scientific rationale, ensuring that the described protocols are both technically sound and contextually relevant.

The structural complexity of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, featuring a halogenated aromatic ring and a strained cyclopropyl moiety, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a comparative analysis of expected outcomes and alternative approaches.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the unambiguous structural confirmation of organic molecules. For 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the structure, the following proton signals are anticipated:

  • Aromatic Protons: The 2,6-disubstituted phenyl ring will exhibit a complex splitting pattern for the three aromatic protons, likely in the range of 7.0-7.5 ppm. The electron-withdrawing effects of the chlorine and fluorine atoms will influence their precise chemical shifts.

  • Cyclopropyl Protons: The diastereotopic methylene protons on the cyclopropane ring will present as two distinct multiplets, typically in the upfield region of 1.0-2.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift, generally above 10 ppm, and its position can be concentration and solvent-dependent[1]. This peak will also be exchangeable with deuterium oxide (D₂O).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key predicted signals include:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate significantly downfield, typically in the range of 170-180 ppm.

  • Aromatic Carbons: The six aromatic carbons will produce a series of signals between 110-165 ppm. The carbons directly bonded to fluorine and chlorine will exhibit characteristic chemical shifts and coupling patterns (C-F and C-Cl). The carbon attached to the cyclopropyl group will also have a distinct chemical shift.

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring are expected in the upfield region, generally between 10-30 ppm. The quaternary carbon attached to the phenyl ring will be more downfield than the two methylene carbons.

Table 1: Predicted NMR Chemical Shifts (δ) for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad singlet)170 - 180
Aromatic (Ar-H)7.0 - 7.5 (multiplets)110 - 165
Cyclopropyl (-CH₂-)1.0 - 2.0 (multiplets)10 - 20
Cyclopropyl (Quaternary C)-20 - 30

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra[2][3][4].

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution; gentle sonication may be applied.

  • Filter the solution through a glass wool-plugged pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumental Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Workflow for NMR-Based Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR Acquire ¹H NMR filter->H1_NMR C13_NMR Acquire ¹³C NMR filter->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process assign Assign Signals process->assign compare Compare with Predicted & Reference Data assign->compare structure Confirm Structure compare->structure MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Dilute Solution filter_sol Filter Solution prep_sol->filter_sol full_scan Full Scan MS filter_sol->full_scan ms_ms MS/MS of Molecular Ion full_scan->ms_ms det_mw Determine Molecular Weight & Isotopic Pattern full_scan->det_mw analyze_frag Analyze Fragmentation Pattern ms_ms->analyze_frag confirm_comp Confirm Elemental Composition det_mw->confirm_comp analyze_frag->confirm_comp

Caption: Logical flow for mass spectrometry-based characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of a compound and for quantitative analysis. A robust HPLC method should be able to separate the main compound from any potential impurities or degradation products.

Recommended HPLC Method Parameters

Based on the analysis of similar aromatic carboxylic acids, a reversed-phase HPLC (RP-HPLC) method is recommended.[5]

Table 3: Recommended Starting HPLC Method Parameters

Parameter Recommended Condition Alternative/Rationale
Column C18, 250 x 4.6 mm, 5 µmC8 or Phenyl column for different selectivity.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Isocratic elution for simpler separations. Phosphoric acid can be used for UV detection but is not MS-friendly.
Flow Rate 1.0 mL/min0.8-1.2 mL/min depending on column dimensions.
Detection UV at 220 nm and 254 nmDiode Array Detector (DAD) for full UV spectrum acquisition.
Column Temperature 30 °CAmbient to 40 °C to ensure reproducibility.
Injection Volume 10 µL5-20 µL depending on concentration.
Experimental Protocol for HPLC Analysis

Sample and Standard Preparation:

  • Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable diluent (e.g., mobile phase or acetonitrile/water mixture) in a 10 mL volumetric flask.

  • Working Standard: Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution.

  • Sample Solution: Prepare the sample solution at a similar concentration to the working standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Method Validation:

For a reference standard, the HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Comparative Analysis Workflow for Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_std Prepare Standard Solution inject Inject Standard and Sample prep_std->inject prep_smp Prepare Sample Solution prep_smp->inject acquire Acquire Chromatograms inject->acquire compare_rt Compare Retention Times acquire->compare_rt integrate Integrate Peaks acquire->integrate calc_purity Calculate Purity (% Area) compare_rt->calc_purity integrate->calc_purity purity_report Purity Assessment calc_purity->purity_report

Caption: Workflow for HPLC-based purity assessment.

Conclusion and Best Practices

The establishment of a well-characterized reference standard for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is a critical step in its development and use in research. The orthogonal analytical techniques of NMR, MS, and HPLC provide a comprehensive dataset to confirm its identity and purity.

Key Recommendations:

  • Integrated Approach: Utilize all three techniques in a complementary fashion for a holistic characterization.

  • Reference Standard Management: When a commercial reference standard is available, it should be used as the primary comparator. In its absence, a well-characterized in-house batch should be established and thoroughly documented.

  • Documentation: Maintain meticulous records of all experimental procedures, parameters, and results. This documentation is essential for regulatory submissions and for ensuring the long-term integrity of the reference standard.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish a reliable reference standard for 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, ensuring the accuracy and reproducibility of their scientific investigations.

References

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • AccelaChem. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Nacalai Tesque, Inc. 4. Sample Pretreatment for HPLC. [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]

  • Agilent Technologies. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Reddit. What are the best practices for sample preparation for NMR analysis? [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

  • University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]

  • NIST. trans-2-Phenyl-1-cyclopropanecarboxylic acid. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • University of Potsdam. Chemical shifts. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • PubMed. Carbon-13 NMR of fluorocyclopropanes. [Link]

  • RSC Publishing. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... [Link]

  • Nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

Sources

Comparative

Comparative Stability Guide: 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid vs. Linear Phenylacetic Acid Analogs

As drug discovery programs increasingly target complex biological pathways, the metabolic survivability and safety profile of a lead compound become just as critical as its target affinity. In the realm of arylacetic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the metabolic survivability and safety profile of a lead compound become just as critical as its target affinity. In the realm of arylacetic acid derivatives—a motif ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and various receptor modulators—the alpha-carbon represents a well-documented metabolic liability.

This guide provides an in-depth comparative analysis of 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid [1] against its linear counterpart, 2-(2-chloro-6-fluorophenyl)acetic acid . By examining the causality behind their metabolic divergence, we demonstrate how alpha-cyclopropanation serves as a profound structural intervention to enhance chemical stability, restrict conformation, and eliminate toxicological liabilities[2].

Mechanistic Causality: The Structural Advantage of Cyclopropanation

To understand the performance gap between these two molecules, we must analyze the intrinsic vulnerabilities of the linear phenylacetic acid scaffold and how the cyclopropyl moiety neutralizes them.

Phase I Metabolism: Eradicating the Alpha-Proton Liability

Linear phenylacetic acids possess a highly reactive, unhindered methylene group at the alpha position. This site is highly susceptible to Cytochrome P450 (CYP450)-mediated alpha-hydroxylation, leading to rapid metabolic clearance.

By replacing the linear methylene with a 1,1-cyclopropanediyl group, the alpha-protons are completely removed. The sp³-hybridized cyclopropane ring imposes immense steric bulk and hyperconjugative stabilization, effectively blocking CYP450 access to the alpha-carbon and shutting down this primary degradation pathway[2].

Phase II Metabolism: Halting Acyl Glucuronide Transacylation

The most critical liability of linear phenylacetic acids is their Phase II conjugation profile. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the carboxylic acid to form 1-β-O-acyl glucuronides. In linear analogs, these glucuronides are chemically unstable. The lack of steric hindrance allows the acyl group to undergo rapid intramolecular transacylation—migrating to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid ring[3]. These rearranged isomers are highly electrophilic and readily form covalent adducts with nucleophilic residues (e.g., lysine) on plasma proteins like Human Serum Albumin, a primary driver of idiosyncratic drug-induced liver injury (DILI)[3].

In 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, the combination of the alpha-cyclopropyl ring and the di-ortho halogens (2-chloro, 6-fluoro) creates an impenetrable steric shield around the carbonyl carbon. This severe steric hindrance restricts the trajectory required for nucleophilic attack by the neighboring glucuronic acid hydroxyls, effectively locking the conjugate in the stable 1-β form and preventing toxic protein alkylation[3].

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the linear versus the cyclopropanated analogs.

G LinPAA Linear Phenylacetic Acid (Reactive Alpha-Carbon) CYP450_Lin CYP450 Alpha-Oxidation LinPAA->CYP450_Lin UGT_Lin UGT Conjugation (Reactive Acyl Glucuronide) LinPAA->UGT_Lin CycPAA 1-(2-Chloro-6-fluorophenyl) cyclopropanecarboxylic acid (Sterically Shielded) BlockOx Blocked Oxidation (No Alpha-Protons) CycPAA->BlockOx StableGluc Stable Acyl Glucuronide (Steric Hindrance) CycPAA->StableGluc Degrad Rapid Clearance CYP450_Lin->Degrad Tox Transacylation & Protein Adducts UGT_Lin->Tox SafeClear Safe Excretion BlockOx->SafeClear StableGluc->SafeClear

Metabolic pathway comparison demonstrating how alpha-cyclopropanation prevents toxic adduct formation.

Comparative Stability Profiles

The structural modifications translate directly into measurable pharmacokinetic and stability advantages. The table below summarizes the expected quantitative divergence based on established structure-property relationships for these compound classes.

Performance MetricLinear Analog: 2-(2-chloro-6-fluorophenyl)acetic acidCyclopropanated Analog: 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
Alpha-Proton Liability High (2 reactive protons)None (0 protons)
Conformational Flexibility High (Rotatable alpha-bond)Restricted (Locked dihedral angle)
CYP450 Intrinsic Clearance ( CLint​ ) High ( >50μL/min/mg )Low ( <10μL/min/mg )
Acyl Glucuronide Half-Life (pH 7.4) <2 hours (Rapid degradation) >50 hours (Highly stable)
Protein Covalent Binding Risk High (Transacylation prone)Negligible (Sterically locked)

Experimental Workflows: Self-Validating Systems

To empirically validate the stability claims above, researchers must employ self-validating experimental systems. The following protocols are designed to isolate and quantify the specific metabolic liabilities discussed.

Protocol A: Microsomal Stability Assay (Isolating Phase I Liability)

Purpose: To prove that the absence of alpha-protons in the cyclopropanated analog prevents rapid CYP450-mediated clearance.

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Quenching: At specific time intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and the in vitro half-life ( t1/2​ ).

Protocol B: Acyl Glucuronide Transacylation Assay (Isolating Phase II Liability)

Purpose: To validate that the cyclopropane ring sterically locks the acyl glucuronide, preventing the dangerous 1-β to 2-, 3-, 4-isomer migration[3].

  • Synthesis/Isolation: Obtain the 1-β-O-acyl glucuronide metabolites of both the linear and cyclopropanated compounds (either via preparative enzymatic synthesis using UGT supersomes or chemical synthesis).

  • Sample Preparation: Dissolve the purified glucuronides to a concentration of 2 mM in a D2​O -based 0.1 M potassium phosphate buffer (pH 7.4). Note: D2​O is critical to prevent solvent signal interference during NMR acquisition.

  • Incubation: Transfer the solutions into standard 5 mm NMR tubes and incubate directly within the NMR spectrometer at a constant 37°C.

  • Data Acquisition: Acquire 1H and 13C HSQC NMR spectra at 2-hour intervals over a 24-hour period.

  • Quantification: Track the disappearance of the 1-β anomeric proton signal (typically around 5.5 ppm) and the emergence of downstream 2-, 3-, and 4-isomer cross-peaks. The cyclopropanated analog will show a static 1-β signal, whereas the linear analog will rapidly distribute into a complex mixture of isomers.

References

  • Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents, ACS Organic Letters,[Link]

  • Driving to a Better Understanding of Acyl Glucuronide Transformations Using NMR and Molecular Modeling, Chemical Research in Toxicology,[Link]

Sources

Validation

Benchmarking 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid in medicinal chemistry libraries

Executive Summary In contemporary drug discovery, the strategic incorporation of conformationally restricted building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of conformationally restricted building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS 1006876-25-0) has emerged as a highly privileged scaffold in medicinal chemistry libraries[1]. Functioning as an advanced bioisostere for standard aryl or gem-dimethyl groups, it offers a unique combination of steric bulk, metabolic resistance, and precise vector mapping[2]. This guide objectively benchmarks this specific building block against common alternatives, providing mechanistic insights and self-validating experimental protocols for its application.

Mechanistic Causality: Why This Specific Scaffold?

The selection of 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid over simpler analogs is driven by strict physicochemical causality:

  • The Cyclopropane Effect (Conformational & Lipophilic Tuning): Unlike acyclic alkyl groups (e.g., gem-dimethyl), the cyclopropane ring possesses significant s-character in its C-C bonds. This sp2-like hybridization makes the ring electron-withdrawing, which lowers the overall cLogP and improves ligand lipophilic efficiency (LipE). Furthermore, it rigidly locks the attached functional groups, reducing the entropic penalty upon target binding and enhancing hydrolytic stability[3].

  • Ortho-Halogen Asymmetry (2-Cl, 6-F): The di-ortho substitution forces the phenyl ring to adopt a near-orthogonal conformation relative to the cyclopropane plane. While a symmetrical 2,6-dichloro substitution achieves a similar twist, the 2-chloro-6-fluoro pattern introduces molecular asymmetry. This asymmetry disrupts crystal lattice packing, significantly enhancing thermodynamic solubility. Additionally, fluorine acts as a potent hydrogen bond acceptor with a smaller van der Waals radius (1.47 Å) than chlorine (1.75 Å), minimizing excessive steric clash while completely blocking CYP450-mediated aromatic oxidation at the ortho positions[4].

G C 1-(2-Cl-6-F-phenyl) cyclopropanecarboxylic acid R1 Cyclopropane Ring C->R1 R2 2-Cl, 6-F Substitution C->R2 R3 Carboxylic Acid C->R3 E1 Reduces cLogP Locks Dihedral Angle R1->E1 E2 Blocks CYP450 Oxidation Induces Ortho-Twist R2->E2 E3 Vector for Amide Coupling R3->E3 O1 Enhanced Metabolic Stability E1->O1 O2 High Target Selectivity E1->O2 E2->O1 E2->O2

Logical relationship of structural features to pharmacokinetic outcomes.

Benchmarking Alternatives: Quantitative Comparison

To justify the use of this specific scaffold[5], we must benchmark it against its structural relatives. The table below synthesizes the physicochemical and ADME impacts of substituting the core building block in a standard drug-like molecule.

Building Block ScaffoldMW ( g/mol )cLogP ContributionpKa (Est.)Steric Bulk / Dihedral TwistHLM Stability (t½)
1-Phenylcyclopropanecarboxylic acid (Baseline)162.19+1.8~4.2Low (Planar tendency)~25 min (Rapid oxidation)
2-(2-Cl-6-F-phenyl)-2-methylpropanoic acid 216.64+2.9~3.9High (Acyclic flexibility)~90 min
1-(2,6-Dichlorophenyl)cyclopropanecarboxylic acid 231.07+2.8~3.7Very High (Symmetrical)>120 min (Poor solubility)
1-(2-Cl-6-F-phenyl)cyclopropanecarboxylic acid 214.62 +2.4 ~3.8 Optimal (Asymmetrical lock) >120 min (High stability)

Data Interpretation: The target compound provides the optimal balance. It achieves the immense metabolic stability of the 2,6-dichloro analog but with a lower molecular weight and a more favorable cLogP profile due to the fluorine atom.

Experimental Workflows & Self-Validating Protocols

When incorporating 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid into a library, the α -quaternary center of the cyclopropane creates significant steric hindrance. Standard coupling reagents (like EDC/HOBt) often fail or result in poor yields. The following protocols are engineered with built-in causality and self-validation mechanisms.

Workflow Step1 1. Reagent Prep (Acid + HATU/DIPEA) Step2 2. Amide Coupling (Add Amine, 25°C, 2h) Step1->Step2 Activate Step3 3. Purification (Prep-HPLC) Step2->Step3 Crude Step4 4. Self-Validation QC (LC-MS >95% purity) Step3->Step4 Pure Step5 5. In Vitro ADME (HLM Stability Assay) Step4->Step5 Validated

Self-validating experimental workflow for amide library synthesis and ADME profiling.

Protocol 1: Sterically Hindered Amide Coupling

Causality: HATU is utilized because its internal base (the pyridine nitrogen of the HOAt leaving group) facilitates the attack of the amine on the highly hindered α -quaternary carbonyl carbon.

  • Activation: Dissolve 1.0 eq of 1-(2-chloro-6-fluorophenyl)cyclopropanecarboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir at 25°C for 15 minutes.

  • Coupling: Add 1.1 eq of the target amine. Stir at 25°C.

  • Self-Validation Check (1 Hour): Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H2O, and inject into LC-MS.

    • Diagnostic Logic: If the activated HOAt-ester intermediate is observed but no product mass is present, the amine is too sterically hindered. The system validates that activation was successful, but the nucleophile failed. In this case, abort and switch to acid chloride generation using oxalyl chloride/catalytic DMF.

  • Workup: If complete, dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Purify via Prep-HPLC.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To empirically prove that the 2-Cl, 6-F substitution successfully blocks hepatic CYP450 oxidation, the coupled product must be subjected to an in vitro clearance assay.

  • Incubation: Incubate 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein) at 37°C.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Check (Controls): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

    • Diagnostic Logic: If Verapamil is not degraded by >80% at 60 minutes, the microsomes or NADPH system are inactive. The assay is invalid and must be repeated. If controls pass, the >120 min half-life of the 1-(2-chloro-6-fluorophenyl) scaffold is verified as a true structural attribute, not an assay artifact.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation". Available at: [Link]

  • ResearchGate. "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability". Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR". Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide: Handling 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic Acid

As a Senior Application Scientist, I frequently consult with research teams on the integration of complex halogenated scaffolds into their drug discovery pipelines. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the integration of complex halogenated scaffolds into their drug discovery pipelines. 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1006876-25-0) is a highly versatile building block in synthetic and medicinal chemistry, particularly valuable for introducing sterically constrained, halogen-rich motifs into target molecules ([CymitQuimica][1])[1].

However, its unique structural features—specifically the dual-halogenated phenyl ring and the reactive carboxylic acid moiety—demand rigorous safety and logistical planning. This guide provides a field-proven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Part 1: Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the quantitative and qualitative parameters of the substance. The following table summarizes the critical data required for risk assessment.

Property / AttributeValue / Specification
Chemical Name 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
CAS Number 1006876-25-0
Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
Physical State Solid (at standard temperature and pressure)
Primary Hazards Skin/Eye Irritation, Respiratory Tract Irritation
Waste Classification Halogenated Organic Waste
Part 2: Causality-Driven PPE Matrix

Standard laboratory safety often fails when protocols become rote. To build a robust safety culture, researchers must understand the causality behind their protective gear. When handling 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, the following PPE is strictly mandated ([CymitQuimica SDS][2])[2]:

  • Nitrile Gloves (Minimum 4-8 mil thickness):

    • Causality: Halogenated organic compounds can rapidly permeate latex and thinner synthetic materials. Nitrile provides a robust, chemically resistant barrier against incidental contact with both the organic acid and the halogenated solvents typically used to dissolve it.

    • Self-Validation Check: Prior to donning, perform an air-inflation test (trap air in the glove and squeeze) to verify the absence of micro-punctures.

  • Chemical Splash Goggles:

    • Causality: Due to the acidic nature of the carboxylic acid functional group, ocular exposure can cause severe, immediate irritation. Goggles provide a superior 360-degree seal compared to standard safety glasses, protecting against both solid particulates and solvent splashes.

  • Flame-Resistant (FR) or Standard Cotton Lab Coat:

    • Causality: Protects against particulate deposition on personal clothing.

    • Self-Validation Check: Ensure cuffs are fully extended over the glove wrists to eliminate any exposed skin on the forearms.

  • Engineering Controls (Chemical Fume Hood):

    • Causality: Because the compound is a solid powder, static charge during weighing can cause fine particles to aerosolize, presenting an inhalation hazard. Handling must occur under active ventilation.

Part 3: Operational Workflow & Handling Protocol

Objective: Transfer the solid compound from its bulk container to a reaction vessel without environmental contamination or personnel exposure.

Step-by-Step Methodology:

  • Environmental Validation: Check the digital monitor on your chemical fume hood. Self-Validation: Confirm a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is sounding.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Use anti-static polymeric weighing boats. Causality: Eliminating static prevents the lightweight solid powder from dispersing into the air or adhering to the exterior of the reaction vessel.

  • Chemical Transfer: Open the container deep inside the fume hood (at least 6 inches behind the sash). Transfer the required mass using a clean stainless-steel or PTFE spatula.

  • Decontamination: Once the transfer is complete, tightly seal the primary container. Wipe down the spatula and the balance area with a compatible solvent (e.g., isopropanol) and route the contaminated wipes to the solid halogenated waste stream.

HandlingWorkflow Start 1. Engineering Controls Verify Fume Hood Face Velocity (80-120 fpm) PPE 2. PPE Verification Don Nitrile Gloves, Goggles, and Lab Coat Start->PPE Weighing 3. Solid Handling Weigh using Anti-Static Tools to Prevent Aerosolization PPE->Weighing Transfer 4. Chemical Transfer Execute in Closed System or Deep within Fume Hood Weighing->Transfer Cleanup 5. Decontamination Wipe down surfaces with compatible solvent Transfer->Cleanup End 6. Waste Segregation Route to Halogenated Stream Cleanup->End

Step-by-step operational workflow for handling halogenated organic solids.

Part 4: Halogenated Waste Disposal Plan

The presence of chlorine and fluorine atoms on the phenyl ring strictly dictates the disposal pathway. Halogenated organic wastes must be rigorously segregated from non-halogenated streams and inorganic acids ([Bucknell University][3], [University of Waterloo][4])[3][4].

Objective: Safely route reaction byproducts and contaminated consumables to the appropriate waste stream to prevent adverse chemical reactions and ensure regulatory compliance.

Step-by-Step Methodology:

  • Waste Characterization: Identify the waste as "Halogenated Organic Waste."

  • Segregation Verification: Ensure the target waste container does NOT contain inorganic acids (e.g., Hydrochloric or Nitric acid) or non-halogenated solvents. Causality: Mixing organic waste with strong inorganic acids can lead to violent exothermic reactions or toxic gas evolution.

  • Containment: Pour liquid waste into a chemically compatible, designated green-labeled carboy (the standard visual indicator for halogenated waste). For solid waste (e.g., contaminated wipes, empty vials), use a dedicated solid halogenated waste bin.

  • Labeling & Storage: Update the hazardous waste log immediately with the exact mass or volume added. Cap the container with a vented lid to prevent pressure buildup from solvent off-gassing.

  • Regulated Incineration: Transfer the sealed container to your Environmental Health and Safety (EHS) team. Causality: Halogenated compounds cannot be burned in standard incinerators. They require specialized high-temperature facilities equipped with scrubbers to neutralize the highly corrosive hydrogen halide gases (HCl, HF) produced during combustion ([Bucknell University][3])[3].

WasteSegregation Waste Reaction Waste Containing 1-(2-Chloro-6-fluorophenyl)... Acid CheckHalogen Contains Halogens (Cl, F, Br, I)? Waste->CheckHalogen Halogenated Halogenated Organic Waste (Green Label / Segregated) CheckHalogen->Halogenated Yes (Cl, F present) NonHalogenated Non-Halogenated Waste (Black Label) CheckHalogen->NonHalogenated No Incineration Regulated Hazardous Waste Incinerator Halogenated->Incineration Specialized Scrubbing Inorganic Inorganic Acid Waste (Do Not Mix!) Halogenated->Inorganic Strictly Avoid

Decision matrix for the segregation and disposal of halogenated organic acid waste.

References
  • Hazardous Waste Segregation Guide , Bucknell University, [Link]

  • Waste Segregation Rules and Compatibility , University of Waterloo, [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.